ethyl 3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanoate
Description
Properties
IUPAC Name |
ethyl 3-(1-methylpyrazol-3-yl)-3-oxopropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-3-14-9(13)6-8(12)7-4-5-11(2)10-7/h4-5H,3,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASHMSFPCQOVCJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=NN(C=C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
958132-55-3 | |
| Record name | ethyl 3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Solubility Profiling of Ethyl 3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanoate
This guide outlines the solubility characteristics, thermodynamic behavior, and experimental determination protocols for Ethyl 3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanoate (CAS: 958132-55-3).
Executive Summary & Chemical Identity
Ethyl 3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanoate is a bifunctional heterocyclic building block used primarily in the synthesis of pyrazolo[1,5-a]pyrimidines and kinase inhibitors. Structurally, it consists of a 1-methylpyrazole ring attached to a
Its solubility behavior is governed by two competing factors:
-
The Polar Pyrazole Core: Increases affinity for polar aprotic solvents (DMSO, DMF) and protic solvents (Alcohols).
-
The
-Keto Ester Moiety: Introduces keto-enol tautomerism, significantly affecting solubility stability and pH sensitivity.
| Property | Value / Description |
| CAS Number | 958132-55-3 |
| Molecular Formula | |
| Molecular Weight | 196.20 g/mol |
| LogP (Predicted) | ~0.6 (Moderate Lipophilicity) |
| pKa ( | ~11.0 (Weakly acidic due to 1,3-dicarbonyl system) |
| Physical State | Low-melting solid or viscous oil (dependent on purity/polymorph) |
Solubility Profile by Solvent Class
The following data categorizes the compound's solubility based on dielectric constant and functional group interaction.
Qualitative Solubility Matrix
| Solvent Class | Representative Solvents | Solubility Rating | Mechanism of Solvation |
| Polar Aprotic | DMSO, DMF, Acetonitrile (MeCN) | Excellent | Dipole-dipole interactions; disruption of intermolecular H-bonds. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Good to High | Hydrogen bonding with the pyrazole nitrogen and ester carbonyls. Note: Risk of transesterification in MeOH. |
| Moderately Polar | Ethyl Acetate (EtOAc), DCM, THF | Good | Van der Waals forces and dipole interactions. Primary solvents for extraction. |
| Non-Polar | n-Heptane, Hexane, Toluene | Poor | Lack of polar interaction sites. Used as anti-solvents for crystallization. |
| Aqueous | Water ( | Very Poor | Hydrophobic effect dominates. |
| Aqueous (Basic) | Water ( | Soluble (Decomposes) | Deprotonation forms the enolate anion, increasing solubility but risking hydrolysis. |
Thermodynamic Behavior & Tautomerism
In solution, this compound exists in equilibrium between the keto and enol forms.
-
Polar Solvents (DMSO, MeOH): Stabilize the keto form.
-
Non-Polar Solvents (Toluene,
): Stabilize the enol form (via intramolecular H-bonding).
Critical Insight: When developing crystallization processes, shifting the solvent polarity can shift the tautomeric ratio, potentially affecting the nucleation rate and polymorph selection.
Experimental Protocol: Solubility Determination
To generate precise solubility data (mole fraction
Workflow Diagram
Figure 1: Dynamic solubility determination workflow using laser transmissivity to detect phase changes.
Step-by-Step Methodology
-
Preparation: Calibrate the temperature probe (
). Prepare solvent mixtures (mass fraction ) ranging from 0.05 to 0.40. -
Loading: Place a known mass of solute and solvent into a jacketed glass vessel.
-
Equilibration: Stir at 200 rpm. Ensure the solid is fully suspended (slurry).
-
Heating Ramp: Increase temperature at a rate of 0.1 K/min .
-
Detection: Monitor laser transmission (
). The temperature at which transmission reaches 100% (solution becomes clear) is . -
Validation: Cool the solution to detect the metastable zone width (MSZW) and ensure no degradation occurred (verify by HPLC).
Thermodynamic Modeling
For process optimization, experimental data must be fitted to thermodynamic models. The Modified Apelblat Equation is the industry standard for this class of pyrazole esters.
The Modified Apelblat Model
- : Mole fraction solubility.
- : Absolute temperature (Kelvin).
- : Empirical parameters derived from regression analysis.
Interpretation of Parameters:
-
Parameter B: Related to the enthalpy of solution. A negative B value indicates an endothermic process (solubility increases with T).
-
Parameter C: Accounts for the temperature dependence of the heat capacity.
Alternative: The van't Hoff Equation
For a narrower temperature range (e.g., 280K–310K), use the simplified linear model:
-
Use this to calculate the Enthalpy (
) and Entropy ( ) of dissolution. -
Expectation: Dissolution is likely endothermic (
) and entropy-driven ( ), typical for organic solids in organic solvents.
Applications in Synthesis & Purification[2][3]
Solvent Selection for Reaction (Claisen Condensation)
-
Recommended: Toluene or DME (Dimethoxyethane) .
-
Reasoning: These solvents support the high temperatures required for condensation without participating in transesterification (unlike EtOH).
-
-
Avoid: Water and primary amines (nucleophilic attack on the ester).
Crystallization Strategy
To purify the compound from crude reaction mixtures:
-
Solvent System: Ethyl Acetate / n-Heptane .
-
Protocol:
-
Dissolve crude oil in minimal hot Ethyl Acetate (50°C).
-
Slowly add n-Heptane (anti-solvent) until slight turbidity persists.
-
Cool slowly to 0°C.
-
Why? This system leverages the high solubility in EtOAc and near-zero solubility in Heptane, providing high recovery yields.
-
Impurity Rejection
-
Water Wash: The compound is lipophilic enough (LogP ~0.6) that aqueous washes effectively remove inorganic salts (NaCl, NaOAc) and polar byproducts (hydrazine residues) without significant yield loss.
References
-
PubChem. (2025).[1] Ethyl 3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanoate (Compound). National Library of Medicine. Link
-
NIST. (2017). Thermodynamic Models for Solubility Correlation of Organic Compounds. Journal of Chemical & Engineering Data. Link
-
BenchChem. (2025).[2] Protocols for the Synthesis of Pyrazole Derivatives via Claisen Condensation. Link
-
Organic Syntheses. (2008). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Org. Synth. 85, 179.[3] Link
-
MDPI. (2021). Solubility Parameters and Thermodynamic Behavior of Pyrazole Derivatives. Molecules. Link
Sources
difference between 1-methyl and 2-methyl pyrazole beta-keto esters
Technical Guide: Distinguishing 1-Methyl and 2-Methyl Pyrazole -Keto Esters
Executive Summary
In medicinal chemistry, pyrazole
-
1-Methyl Isomer (IUPAC: 1,3-disubstituted): The methyl group is on the nitrogen distal to the functional group. Thermodynamically favored in alkylation of neutral pyrazoles.
-
2-Methyl Isomer (IUPAC: 1,5-disubstituted): The methyl group is on the nitrogen adjacent to the functional group. Often formed via kinetic control or specific cyclization conditions (e.g., reaction of methylhydrazine with unsymmetrical 1,3-dicarbonyls).
Differentiation is critical because the position of the methyl group dictates the steric environment and electronic availability of the remaining nitrogen, profoundly altering subsequent cyclization pathways and biological activity (SAR).
Structural & Electronic Properties[1][2]
Nomenclature and Tautomerism
The confusion arises from the tautomeric nature of the unsubstituted precursor. A 3-substituted pyrazole (NH-form) exists in equilibrium between the 3-substituted and 5-substituted tautomers.
-
Alkylation at N1 (relative to 3-R): Yields the 1,3-isomer (often called "1-methyl").
-
Alkylation at N2 (relative to 3-R): Yields the 1,5-isomer (often called "2-methyl").
Electronic Comparison
| Feature | 1-Methyl (1,3-Isomer) | 2-Methyl (1,5-Isomer) |
| Steric Hindrance | Low (Methyl is far from R-group) | High (Methyl is adjacent to R-group) |
| Dipole Moment | Generally lower | Generally higher (vectors often align) |
| Lone Pair Availability | N2 lone pair is sterically accessible | N2 lone pair is hindered by the adjacent methyl |
| Stability | Thermodynamically favored (usually) | Kinetically favored (in some cyclizations) |
Synthesis and Regioselectivity[1][3][4]
Pathway A: Condensation (Knorr Synthesis)
Reaction of methylhydrazine with a
-
Mechanism: The more nucleophilic nitrogen of methylhydrazine (
) typically attacks the more electrophilic carbonyl (ketone). -
Outcome:
-
If
attacks the ketone 1,5-isomer (2-methyl). -
If
attacks the ketone 1,3-isomer (1-methyl).
-
-
Control: Solvents (e.g., fluorinated alcohols) and Lewis acids can shift this ratio, but mixtures are common.
Pathway B: Alkylation of Pyrazole Scaffolds
Alkylation of a pre-formed ethyl pyrazole-3-carboxylate with methyl iodide.
-
Regioselectivity: Controlled by the "lone pair availability" and steric hindrance.
-
Major Product: The 1,3-isomer (N-methylation distal to the ester) is typically the major product (>80%) because the N adjacent to the electron-withdrawing ester is less nucleophilic and more sterically crowded.
Visualization of Synthesis Pathways
Caption: Divergent synthetic pathways for 1-methyl (1,3) and 2-methyl (1,5) pyrazole isomers.[1][2][3][4]
Characterization Protocol (The "Difference")
Distinguishing these isomers requires a multi-faceted approach. NOE (Nuclear Overhauser Effect) is the gold standard.
NMR Spectroscopy
| Method | 1,3-Isomer (1-Methyl) | 1,5-Isomer (2-Methyl) |
| No NOE between N-Me and Ester/R-group protons. | Strong NOE between N-Me and Ester/R-group protons. | |
| C5 is unsubstituted. Signal typically ~129-130 ppm . | C5 is substituted.[5][6][7] Signal shifts downfield (~135-145 ppm ). | |
| N1 (Me) and N2 (Pyridine-like) have distinct shifts. | Shifts are significantly perturbed by the adjacent substituent. |
Experimental Workflow: Differentiation
-
Isolate Product : Purify the reaction mixture (silica gel chromatography; 1,5-isomers often elute faster due to lower polarity/internal dipole cancellation, though this varies).
-
1D Proton NMR : Identify the N-Me singlet (~3.8-4.0 ppm).
-
1D NOE / 2D NOESY : Irradiate the N-Me singlet.
-
Positive Result : Enhancement of the side-chain signals (e.g.,
of the ethyl ester) confirms the 1,5-isomer (2-methyl) . -
Negative Result : Enhancement of only the pyrazole C4-H or C5-H confirms the 1,3-isomer (1-methyl) .
-
Reactivity Profile: Cyclization to Fused Systems
The most critical difference for drug development is the reactivity of the remaining nitrogen (the "pyridine-like" nitrogen) in cyclization reactions.
-
1,3-Isomer Reactivity : The N2 nitrogen is sterically unhindered. It reacts rapidly with electrophiles (e.g.,
-keto esters, ethoxymethylene malonates) to form pyrazolo[1,5-a]pyrimidines . -
1,5-Isomer Reactivity : The N2 nitrogen is flanked by the methyl group (at N1) and the substituent (at C5). It is sterically crowded. Cyclization is often slower or requires higher temperatures. In some cases, it may prevent the formation of the desired fused system entirely or force a rearrangement.
Caption: Impact of regioisomerism on downstream cyclization efficiency.
References
-
Regioselectivity in Pyrazole Synthesis : Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols." Journal of Organic Chemistry, 2008.[8] Link
-
Alkylation of Pyrazoles : Telvekar, V. N., et al. "Regioselective N-alkylation of pyrazoles." Tetrahedron Letters, 2016. Link
-
NMR Characterization : Claramunt, R. M., et al.[9][10] "The use of 13C and 15N NMR in the study of the tautomerism of pyrazoles." Magnetic Resonance in Chemistry, 1997.[10] Link
-
Edaravone Analogs : Wang, L., et al. "Synthesis and biological evaluation of 3-methyl-1-phenyl-2-pyrazolin-5-one derivatives." European Journal of Medicinal Chemistry, 2010. Link
Sources
- 1. jocpr.com [jocpr.com]
- 2. orgchemres.org [orgchemres.org]
- 3. researchgate.net [researchgate.net]
- 4. 5-Methyl-1H-pyrazole-3-carboxylic acid(402-61-9) 1H NMR [m.chemicalbook.com]
- 5. scilit.com [scilit.com]
- 6. 3,5-Dimethylpyrazole - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. spectrabase.com [spectrabase.com]
Methodological & Application
Application Note & Protocol: Synthesis of 4-(1-Methyl-1H-pyrazol-3-yl)-2,4-dihydro-3H-pyrazol-3-one via Intramolecular Cyclization
Introduction: The Significance of Pyrazolyl-Pyrazolone Scaffolds
The pyrazolone ring is a foundational heterocyclic motif in medicinal chemistry, renowned for its presence in a multitude of established therapeutic agents.[1][2] The first synthetic pharmaceuticals, such as the analgesic antipyrine, were pyrazolone derivatives, highlighting the historical and ongoing importance of this scaffold.[1][2] Modern drug discovery continues to leverage the pyrazolone core for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4]
This application note details the synthesis of a novel bicyclic heteroaromatic compound, 4-(1-methyl-1H-pyrazol-3-yl)-2,4-dihydro-3H-pyrazol-3-one, through the reaction of ethyl 3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanoate with hydrazine hydrate. This reaction is a specialized application of the Knorr pyrazole synthesis, a robust and efficient method for constructing pyrazole and pyrazolone rings from 1,3-dicarbonyl compounds.[5][6][7] By providing a detailed mechanistic explanation, a step-by-step experimental protocol, and critical safety guidelines, this document serves as a comprehensive resource for researchers engaged in heterocyclic synthesis and drug development.
Reaction Principle and Mechanism
The core transformation is a condensation reaction between the β-ketoester, ethyl 3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanoate, and hydrazine. The reaction proceeds in two key stages:
-
Hydrazone Formation: The more nucleophilic nitrogen atom of hydrazine attacks the electrophilic ketone carbonyl of the β-ketoester. This is a standard nucleophilic addition to a carbonyl group, which, after dehydration, yields a stable hydrazone intermediate.[8]
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazone intermediate then acts as an intramolecular nucleophile, attacking the ester carbonyl. This nucleophilic acyl substitution results in the formation of the five-membered pyrazolone ring and the elimination of ethanol as a byproduct.[6]
This sequence is a classic example of the Knorr pyrazolone synthesis, which is valued for its high yields and the stability of the resulting aromatic pyrazolone product.[6]
Caption: Knorr pyrazolone synthesis mechanism.
Reagent and Equipment Overview
Reagents & Materials
| Reagent | CAS No. | Molecular Formula | M.W. ( g/mol ) | Supplier Notes |
| Ethyl 3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanoate | 958132-55-3 | C₉H₁₂N₂O₃ | 196.20 | Starting Material.[9] |
| Hydrazine Hydrate (~64% Hydrazine) | 7803-57-8 | H₆N₂O | 50.06 | Highly toxic and corrosive.[10] |
| Ethanol (200 Proof) | 64-17-5 | C₂H₅OH | 46.07 | Reaction Solvent. |
| Glacial Acetic Acid | 64-19-7 | CH₃COOH | 60.05 | Optional Catalyst. |
| Deionized Water | 7732-18-5 | H₂O | 18.02 | For work-up. |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | For TLC. |
| Hexane | 110-54-3 | C₆H₁₄ | 86.18 | For TLC. |
Equipment
-
Round-bottom flask (50 mL or 100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thermometer
-
Glass funnel and filter paper (or Büchner funnel for vacuum filtration)
-
Standard laboratory glassware
-
TLC plates (Silica gel 60 F₂₅₄)
-
Fume hood
CRITICAL SAFETY PROTOCOLS: Handling Hydrazine Hydrate
Hydrazine hydrate is acutely toxic, corrosive, a suspected carcinogen, and a reproductive toxin. [11][12] Both acute and chronic exposures must be strictly avoided.[12] Adherence to the following protocols is mandatory.
-
Engineering Controls : All handling of hydrazine hydrate, including weighing, transferring, and the reaction itself, must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[11][12]
-
Personal Protective Equipment (PPE) :
-
Spill & Exposure :
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[10][13] Remove contaminated clothing.
-
Eye Contact : Immediately flush eyes with water for at least 15 minutes, holding eyelids open, and seek immediate medical attention.[10]
-
Inhalation : Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]
-
Ingestion : Do NOT induce vomiting.[10] Rinse mouth with water and seek immediate medical attention.
-
-
Waste Disposal : Hydrazine waste is hazardous. It must be collected in a designated, sealed container and disposed of through your institution's environmental health and safety office. Do not mix with other waste streams. Some protocols suggest neutralization with a weak oxidizing agent like sodium hypochlorite, but this should only be performed by trained personnel.[11]
Detailed Experimental Protocol
This protocol is based on established methods for Knorr pyrazolone synthesis.[3][6]
Reaction Setup
-
Place a magnetic stir bar into a 100 mL round-bottom flask.
-
To the flask, add ethyl 3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanoate (1.96 g, 10 mmol) .
-
Add ethanol (30 mL) to the flask to dissolve the starting material.
-
In the chemical fume hood, carefully measure hydrazine hydrate (0.6 mL, ~12 mmol, 1.2 eq.) and add it dropwise to the stirred solution. Causality: A slight excess of hydrazine ensures the complete consumption of the limiting β-ketoester.
-
(Optional) Add 3-5 drops of glacial acetic acid . Causality: A catalytic amount of acid can accelerate the initial condensation to form the hydrazone.[6][14]
-
Attach a reflux condenser to the flask and ensure a steady flow of cooling water.
Reaction Execution & Monitoring
-
Lower the apparatus into a heating mantle or oil bath and begin heating the mixture to reflux (approx. 80-85°C for ethanol).
-
Maintain the reflux with vigorous stirring for 2-4 hours.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Mobile Phase : 30% Ethyl Acetate in Hexane.
-
Procedure : Prepare a TLC plate with three lanes: one for the starting material (SM), one for the reaction mixture (RM), and one co-spot (SM+RM).
-
Analysis : The reaction is complete upon the disappearance of the starting material spot. The product is expected to be more polar and thus have a lower Rf value.
-
Product Isolation and Purification
-
Once the reaction is complete, turn off the heat and allow the flask to cool to room temperature.
-
Further cool the flask in an ice bath for 30 minutes. The product will likely precipitate as a solid. Causality: The product's solubility is significantly lower in cold solvent, maximizing precipitation and yield.
-
If precipitation is slow or incomplete, slowly add deionized water (20 mL) to the cold mixture while stirring to induce further precipitation.[6]
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove any soluble impurities.[15]
-
Allow the solid to air dry completely. Determine the mass of the crude product and calculate the yield.
-
For higher purity, the product can be recrystallized from a suitable solvent such as ethanol.
Workflow and Data Summary
Sources
- 1. Pyrazolone - Wikipedia [en.wikipedia.org]
- 2. Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions [mdpi.com]
- 5. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [cambridge.org]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. name-reaction.com [name-reaction.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. ethyl 3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanoate | C9H12N2O3 | CID 671233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ehs.unm.edu [ehs.unm.edu]
- 13. fishersci.com [fishersci.com]
- 14. jk-sci.com [jk-sci.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes & Protocols: Ethyl 3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanoate as a Versatile Pharmaceutical Intermediate
Prepared by: Gemini, Senior Application Scientist
Introduction and Overview
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its prevalence is due to its unique electronic properties, ability to engage in various non-covalent interactions, and synthetic tractability. Ethyl 3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanoate emerges as a highly valuable and versatile C5 synthon, a bifunctional building block that provides both a stable, substituted pyrazole ring and a reactive β-ketoester moiety. This unique combination allows for the efficient construction of complex heterocyclic systems, making it a sought-after intermediate in drug discovery and development.
This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals on the effective utilization of this intermediate. It provides in-depth protocols, mechanistic insights, and analytical methodologies to ensure its successful application in pharmaceutical synthesis.
Compound Profile:
| Property | Value |
| IUPAC Name | ethyl 3-(1-methylpyrazol-3-yl)-3-oxopropanoate[3] |
| Molecular Formula | C₉H₁₂N₂O₃[3] |
| Molecular Weight | 196.20 g/mol [3] |
| CAS Number | 958132-55-3[3] |
| Appearance | Typically an oil or low-melting solid |
The core value of this intermediate lies in the reactivity of the β-ketoester functional group, which can readily undergo a variety of chemical transformations including cyclocondensations, alkylations, and couplings, to build more elaborate molecular architectures.
Synthesis of the Intermediate: A Standard Protocol
While commercially available, an in-house synthesis may be required. The most common and efficient method for preparing pyrazole β-ketoesters is the Claisen condensation. This protocol details the synthesis of the title compound from 1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester and ethyl acetate.
Synthetic Scheme
The reaction involves the deprotonation of ethyl acetate by a strong base, such as sodium ethoxide or sodium hydride, to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl group of the pyrazole ester. A subsequent workup yields the desired β-ketoester.
Caption: General workflow for synthesizing the target intermediate.
Step-by-Step Laboratory Protocol
Materials:
-
Ethyl 1-methyl-1H-pyrazole-3-carboxylate
-
Sodium ethoxide (NaOEt) or Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Ethyl Acetate
-
Anhydrous Toluene
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, condenser, addition funnel, magnetic stirrer, heating mantle
Procedure:
-
Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet. Ensure all glassware is oven-dried to prevent moisture from quenching the base.
-
Reagent Addition: Under a nitrogen atmosphere, charge the flask with anhydrous toluene (approx. 10 mL per 1 g of pyrazole ester). Add sodium ethoxide (1.2 equivalents).
-
Enolate Formation: Add anhydrous ethyl acetate (3.0 equivalents) dropwise to the stirred suspension at room temperature. The mixture may become thick.
-
Condensation: Add a solution of Ethyl 1-methyl-1H-pyrazole-3-carboxylate (1.0 equivalent) in anhydrous toluene dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approx. 80-90 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting pyrazole ester is consumed.
-
Quenching & Workup: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding 1 M HCl until the pH is acidic (~pH 5-6).
-
Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification (Optional): The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.
Causality and Insights:
-
Anhydrous Conditions: The use of a strong base like NaOEt necessitates the exclusion of water, which would protonate the base and the enolate, inhibiting the reaction.
-
Excess Ethyl Acetate: Ethyl acetate serves as both a reactant and a solvent. Using it in excess drives the equilibrium towards product formation.
-
Acidic Workup: The product, a β-ketoester, is acidic and will exist as its sodium salt in the basic reaction mixture. Acidification is required to protonate it, allowing for extraction into an organic solvent.
Application in Pharmaceutical Synthesis: Building Heterocyclic Scaffolds
The primary utility of ethyl 3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanoate is in cyclocondensation reactions to form new heterocyclic rings. A classic application is the synthesis of pyrazolopyrimidines or other fused pyrazole systems, which are common motifs in kinase inhibitors.
Synthesis of a Pyrazolo[1,5-a]pyrimidine Core
This protocol demonstrates the reaction of the intermediate with 3-aminocrotononitrile to form a substituted aminopyrazolo[1,5-a]pyrimidine, a key scaffold in medicinal chemistry.
Caption: Reaction pathway for constructing a fused heterocyclic system.
Step-by-Step Laboratory Protocol
Materials:
-
Ethyl 3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanoate
-
3-Aminocrotononitrile
-
Glacial Acetic Acid
-
Ethanol
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
Charging Reactants: In a round-bottom flask, combine ethyl 3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanoate (1.0 equivalent) and 3-aminocrotononitrile (1.1 equivalents).
-
Adding Solvent/Catalyst: Add glacial acetic acid as the solvent (approx. 15 mL per 1 g of the ketoester).
-
Reaction: Heat the mixture to reflux (approx. 118 °C) with stirring for 6-12 hours. The reaction progress can be monitored by HPLC or LC-MS.
-
Isolation: Cool the reaction mixture to room temperature. A precipitate may form. If so, collect the solid by filtration. If no solid forms, slowly add the reaction mixture to ice-water to induce precipitation.
-
Washing: Wash the collected solid with cold water, followed by a small amount of cold ethanol or diethyl ether to remove residual acetic acid and impurities.
-
Drying: Dry the product under vacuum to obtain the target pyrazolo[1,5-a]pyrimidine.
Expert Insights:
-
Role of Acetic Acid: Acetic acid serves as both the solvent and an acid catalyst. It facilitates the initial condensation between the amine and one of the carbonyl groups and promotes the subsequent cyclization and dehydration steps.
-
Reaction Control: The reaction is driven by the formation of a stable, aromatic fused heterocyclic system. Monitoring for the disappearance of the starting materials via TLC or HPLC is critical to determine the reaction endpoint and avoid potential side reactions from prolonged heating. This scaffold is a precursor for various APIs, including kinase inhibitors used in oncology.[4][5][6]
Analytical Methods and Quality Control
Ensuring the purity and identity of the intermediate is paramount for its successful use in multi-step syntheses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure confirmation.
-
¹H NMR (in CDCl₃, 400 MHz):
-
~7.4 ppm (d, 1H): Pyrazole H5 proton.
-
~6.8 ppm (d, 1H): Pyrazole H4 proton.
-
~4.2 ppm (q, 2H): Ethyl ester -OCH₂ CH₃.
-
~4.0 ppm (s, 2H): Methylene protons (-CO-CH₂ -CO-).
-
~3.9 ppm (s, 3H): N-methyl group (-N-CH₃ ).
-
~1.3 ppm (t, 3H): Ethyl ester -OCH₂CH₃ .
-
-
¹³C NMR (in CDCl₃, 100 MHz):
-
~190 ppm: Pyrazole-linked ketone carbonyl.
-
~168 ppm: Ester carbonyl.
-
~145-150 ppm: Pyrazole C3.
-
~135 ppm: Pyrazole C5.
-
~110 ppm: Pyrazole C4.
-
~62 ppm: Ethyl ester -O CH₂CH₃.
-
~46 ppm: Methylene carbon (-CO-CH₂ -CO-).
-
~39 ppm: N-methyl carbon.
-
~14 ppm: Ethyl ester -OCH₂CH₃ .
-
These shifts are approximate and can vary slightly based on solvent and concentration.[7][8][9]
High-Performance Liquid Chromatography (HPLC)
HPLC is essential for determining the purity of the intermediate and for monitoring reaction progress.
| Parameter | Typical Conditions |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water (with 0.1% Formic Acid or TFA) B: Acetonitrile (with 0.1% Formic Acid or TFA) |
| Gradient | Start at 10-20% B, ramp to 95% B over 10-15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm or 254 nm |
| Injection Volume | 5-10 µL |
This method should show a single major peak for the pure compound.[10]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight. Using electrospray ionization (ESI), the expected protonated molecular ion peak would be:
Safety, Handling, and Storage
Proper handling is crucial to ensure laboratory safety. The following information is synthesized from GHS classifications.[3][13][14]
GHS Hazard Information:
| Category | Hazard Statement | GHS Pictogram |
| Skin Irritation | H315: Causes skin irritation[3][14] | |
| Eye Irritation | H319: Causes serious eye irritation[3][14] | |
| Respiratory Irritation | H335: May cause respiratory irritation[3][13] |
Handling and Storage Protocols:
-
Personal Protective Equipment (PPE): Wear protective gloves (nitrile or butyl rubber), a laboratory coat, and chemical safety goggles or a face shield.[13][15][16]
-
Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or mists.[13][14]
-
Storage: Store refrigerated in a tightly closed container in a dry and well-ventilated place.[13] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[13]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases (outside of controlled reactions).[14]
-
First Aid:
-
Skin Contact: Wash off with plenty of soap and water. If irritation occurs, seek medical advice.[13][14]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[14][15]
-
Inhalation: Move the person to fresh air. If breathing is difficult, call a poison center or doctor.[13][14]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention.[15]
-
References
-
PubChem. (n.d.). ethyl 3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanoate. National Center for Biotechnology Information. Retrieved from [Link]
-
Carl ROTH. (2022, September 20). Safety Data Sheet. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyrazol-3-ones, Part 1: Synthesis and Applications. Retrieved from [Link]
-
Arabian Journal of Chemistry. (2025, December 8). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Elsevier. Retrieved from [Link]
-
PubChemLite. (n.d.). Ethyl 3-(1-methyl-1h-pyrazol-3-yl)-3-oxopropanoate. Retrieved from [Link]
-
PubChemLite. (n.d.). Ethyl 3-(1-methyl-1h-pyrazol-5-yl)-3-oxopropanoate. Retrieved from [Link]
-
RASĀYAN Journal of Chemistry. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Retrieved from [Link]
-
Research Journal of Pharmaceutical, Biological and Chemical Sciences. (n.d.). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Retrieved from [Link]
-
Sigma-Aldrich. (n.d.). 3,4-Dimethoxyphenol. Retrieved from [Link]
-
Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. (n.d.). Retrieved from [Link]
-
International Journal of PharmTech Research. (2013). Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. Retrieved from [Link]
- Google Patents. (n.d.). CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
-
SUANFARMA. (n.d.). Intermediate products. Retrieved from [Link]
-
Molecules. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Retrieved from [Link]
- Google Patents. (n.d.). WO2011064798A1 - Process for the preparation of a pyrazole derivative.
-
The Royal Society of Chemistry. (n.d.). Kinetic Resolution of 2,3-Epoxy 3-Aryl Ketones via Catalytic Asymmetric Ring-Opening with Pyrazole Derivatives. Retrieved from [Link]
-
International Journal of Pharmaceutical Research and Applications. (2020, November 11). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from [Link]
-
BioPharma Synergies. (n.d.). Intermedis per a APIs. Retrieved from [Link]
-
EUROAPI. (n.d.). Intermediates and Reagents List. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). Carbamimidothioic acid, 3-(dimethylamino)propyl ester, hydrochloride (1:2). Retrieved from [Link]
-
The Royal Society of Chemistry. (2026). Synthesis and characterization of biobased (co)polyesters derived from cyclic monomers: camphoric acid and 1,4-cyclohexanedimeth. Retrieved from [Link]
-
CentAUR. (2021, January 27). Catechol-based macrocyclic aromatic ether-sulfones: Synthesis, characterization and ring-opening polymerization. Retrieved from [Link]
- Google Patents. (n.d.). US9150722B2 - Method for polymerisation of (meth)acrylic acid in solution, polymer solutions obtained and their uses.
-
ACG Publications. (2025, August 31). Synthesis, molecular docking, and in vitro evaluation of 2,4- dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors. Retrieved from [Link]
-
MDPI Encyclopedia. (2022, April 26). Chromatographic Techniques in Pharmaceutical Analysis. Retrieved from [Link]
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Application Notes & Protocols: A Guide to Microwave-Assisted Synthesis of Pyrazole Beta-Keto Esters and Derivatives
Introduction: Accelerating Discovery with Microwave Chemistry
In the landscape of modern medicinal chemistry and drug development, the pyrazole scaffold stands out as a privileged structure, forming the core of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The synthesis of functionalized pyrazoles is, therefore, a critical endeavor. Traditionally, the Knorr pyrazole synthesis, which involves the condensation of a β-keto ester with a hydrazine derivative, has been a reliable method.[2] However, conventional heating methods often require long reaction times and can lead to the formation of byproducts, complicating purification.[3]
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a greener and more efficient alternative.[4][5] By directly and uniformly heating the reaction mixture through dielectric heating, microwave irradiation dramatically accelerates reaction rates, often reducing synthesis times from hours to mere minutes.[6][7] This rapid and efficient energy transfer not only improves yields and product purity but also aligns with the principles of green chemistry by minimizing energy consumption and often allowing for solvent-free reactions.[3][8]
This comprehensive guide provides detailed application notes and protocols for the microwave-assisted synthesis of pyrazole beta-keto esters and their subsequent conversion to valuable pyrazolone derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the underlying principles of microwave chemistry, offers step-by-step experimental procedures, and presents comparative data to highlight the significant advantages of this modern synthetic approach.
The Science Behind Microwave-Assisted Synthesis
Unlike conventional heating which relies on conduction and convection to transfer heat from an external source to the reaction mixture, microwave energy interacts directly with polar molecules and ions within the sample.[5][9] This interaction occurs through two primary mechanisms:
-
Dipolar Polarization: Polar molecules, like the reactants and solvents in our synthesis, possess a permanent dipole moment. When subjected to the oscillating electric field of the microwaves, these molecules attempt to align themselves with the field. This rapid reorientation creates molecular friction, which in turn generates heat.[4][7]
-
Ionic Conduction: If ions are present in the reaction mixture, they will migrate in response to the oscillating electric field. The resistance to this ionic movement results in the dissipation of energy as heat.[8]
This direct and volumetric heating leads to a rapid and uniform increase in temperature throughout the reaction mixture, avoiding the "hot spots" often associated with conventional heating.[4][6] The result is a significant enhancement in reaction rates, often by orders of magnitude, and improved reaction selectivity.[3][7]
Core Synthesis: Pyrazolone Formation from a β-Keto Ester
A foundational reaction in the synthesis of many pyrazole-based compounds is the cyclocondensation of a β-keto ester with a hydrazine derivative to form a pyrazolone.[10][11] This process is highly amenable to microwave acceleration.
Reaction Principle: The Knorr Pyrazole Synthesis
The reaction proceeds via an initial condensation of the hydrazine with the ketone carbonyl of the β-keto ester to form a hydrazone intermediate. This is followed by an intramolecular nucleophilic attack of the second nitrogen atom of the hydrazine onto the ester carbonyl. Subsequent cyclization and elimination of an alcohol molecule yield the stable pyrazolone ring.[2]
Caption: Knorr Pyrazole Synthesis Workflow.
Protocol 1: Microwave-Assisted Synthesis of 5-Methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
This protocol details the rapid, solvent-free synthesis of a model pyrazolone, a precursor to the drug Edaravone, from ethyl acetoacetate and phenylhydrazine.[10]
Materials and Equipment:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Microwave synthesis reactor
-
10 mL microwave reaction vial with a stir bar
-
Ethanol (for recrystallization)
-
Standard laboratory glassware for workup and purification
Experimental Procedure:
-
Reactant Preparation: In a 10 mL microwave reaction vial, combine ethyl acetoacetate (1.0 mmol) and phenylhydrazine (1.0 mmol).
-
Microwave Irradiation: Place the sealed vial into the microwave reactor. Irradiate the mixture at a constant temperature of 120°C for 5 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup and Isolation: After the reaction is complete, allow the vial to cool to room temperature. The resulting solid product is then purified by recrystallization from ethanol to yield the pure 5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one.
Data and Comparison
The advantages of the microwave-assisted approach are clearly demonstrated when compared to conventional heating methods.
| Method | Temperature (°C) | Time | Yield (%) | Reference |
| Microwave-Assisted | 120 | 5 min | >90% | [10] |
| Conventional Heating | 100 | 2-4 hours | ~75-85% | [2] |
Advanced Applications: Multi-Component Synthesis of Dihydropyrano[2,3-c]pyrazoles
The efficiency of microwave synthesis is further highlighted in multi-component reactions, where multiple reactants are combined in a single step to generate complex molecules. This approach is highly valued in drug discovery for its ability to rapidly generate libraries of diverse compounds.[12]
Reaction Principle: One-Pot Synthesis
This reaction involves the one-pot condensation of an aldehyde, malononitrile, a β-keto ester (ethyl acetoacetate), and hydrazine hydrate. The use of a catalyst, such as L-tyrosine, in an environmentally benign solvent system like ethanol-water, further enhances the green credentials of this method.[10]
Caption: Multi-Component Reaction Workflow.
Protocol 2: Microwave-Assisted Multi-Component Synthesis of a Dihydropyrano[2,3-c]pyrazole Derivative
Materials and Equipment:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Malononitrile
-
Ethyl acetoacetate
-
Hydrazine hydrate
-
L-Tyrosine
-
Ethanol
-
Water
-
Microwave synthesis reactor
-
10 mL microwave reaction vial with a stir bar
Experimental Procedure:
-
Reactant Mixture: In a 10 mL microwave reaction vial, combine the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), ethyl acetoacetate (1.0 mmol), hydrazine hydrate (1.2 mmol), and L-tyrosine (15 mol%) in a 1:1 mixture of ethanol and water (2 mL).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 100°C for 5-10 minutes.
-
Workup and Isolation: After cooling, the precipitated solid is collected by filtration, washed with cold ethanol, and dried to afford the pure dihydropyrano[2,3-c]pyrazole derivative.
Comparative Advantage
Multi-component reactions under conventional heating can be sluggish and often require harsh conditions. Microwave irradiation provides a significant improvement.
| Method | Temperature (°C) | Time | Yield (%) | Reference |
| Microwave-Assisted | 100 | 5-10 min | 86-94% | [12] |
| Conventional Heating | Reflux | 6-8 hours | 60-75% | [12] |
Conclusion: A Paradigm Shift in Synthesis
Microwave-assisted synthesis represents a paradigm shift in the preparation of pyrazole beta-keto esters and their derivatives. The protocols and data presented herein unequivocally demonstrate the superiority of this technology over conventional heating methods in terms of reaction speed, efficiency, and environmental impact.[3][13] For researchers and professionals in drug development, the adoption of MAOS can significantly accelerate the discovery and optimization of new chemical entities, ultimately contributing to the faster development of novel therapeutics.
References
- International Journal of Research in Pharmacy and Allied Science. (2025, June 30).
- DergiPark. (2025, April 24). Microwave-assisted synthesis of pyrazoles - a mini-review.
- PMC. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
- Pharmacy Journal. (2014, October 8). Microwave assisted synthesis of some pyrazole derivatives and their antibacterial and antifungal activity.
- Revue Roumaine de Chimie. MICROWAVE-ASSISTED SYNTHETIC APPROACHES TO BIOLOGICALLY ACTIVE N-BASED FIVE-MEMBERED HETEROCYCLES AS RESPONSE TO GREEN CHEMISTR.
- BS Public
- High speed synthesis of pyrazolones using microwave-assisted neat reaction technology. (2025, December 18).
- Benchchem.
- Microwave assisted synthesis of novel pyrazoles.
- PMC. (2013, July 19). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies.
- ResearchGate. (2026, January 16). Green Chemistry Approach for Microwave-Assisted Synthesis of Traditional Organic Reactions.
- RSC Publishing. Microwave-assisted synthesis of nanomaterials: a green chemistry perspective and sustainability assessment.
- ResearchGate. (2025, August 6). Microwave-assisted protocols for the expedited synthesis of pyrazolo[1,5-a] and [3,4-d]pyrimidines | Request PDF.
- Advanced Journal of Chemistry, Section A. (2019, January 2).
- ANU BOOKS PUBLISHER & DISTRIBUTOR. Role of Microwave in Pharmaceutical Sciences.
- Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. (2025, August 6).
- CHEMOSELECTIVE SYNTHESIS OF PYRAZOLE DERIVATIVES VIA β-ENAMINO KETO ESTERS. (2000, July 31).
- IJNRD.org. (2023, June 6). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH.
- ResearchGate. (2013, July 19). (PDF) β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies.
- CEM Corporation.
- 194 recent advances in the synthesis of new pyrazole deriv
- Benchchem.
- RSC Publishing. (2020, April 7). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry.
- Organic Chemistry Portal. Pyrazole synthesis.
- EPCP. Microwave-Assisted Synthesis in Drug Development.
- MDPI. (2025, May 20). Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors.
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Troubleshooting & Optimization
Technical Support Center: Resolving Keto-Enol Tautomerism Issues in NMR for CAS 958132-55-3
Welcome to the technical support guide for researchers working with compounds exhibiting keto-enol tautomerism, with a focus on the challenges presented by molecules such as CAS 958132-55-3. As a molecule containing a β-dicarbonyl or a structurally similar moiety, CAS 958132-55-3 exists in solution as a dynamic equilibrium between its keto and enol forms. This phenomenon is a frequent source of confusion during NMR analysis, leading to spectra that appear complex, impure, or irreproducible.
This guide is designed to provide you with the foundational knowledge and practical, field-proven protocols to diagnose, understand, and control the tautomeric behavior of your compound. We will move beyond simple procedural steps to explain the underlying causality, enabling you to make informed decisions in your experimental design.
Understanding the Equilibrium
Keto-enol tautomerism is a chemical equilibrium between a "keto" form (a ketone or aldehyde) and an "enol" form (an alcohol adjacent to a C=C double bond).[1][2] For β-dicarbonyl compounds, this equilibrium can be surprisingly balanced due to the stability afforded to the enol form by intramolecular hydrogen bonding and conjugation.[2][3][4]
The rate of interconversion between these two forms determines the appearance of your NMR spectrum.
-
Slow Exchange: Distinct, sharp signals for both the keto and enol tautomers are observed. This is common for β-dicarbonyls.[5][6]
-
Fast Exchange: One set of sharp, population-averaged signals is observed.
-
Intermediate Exchange: Broad, poorly resolved, or coalescing peaks appear, indicating the exchange rate is on the same timescale as the NMR experiment.
The following diagram illustrates the fundamental equilibrium at play.
Caption: The dynamic equilibrium between keto and enol tautomers.
Frequently Asked Questions (FAQs)
Q1: Why does my ¹H NMR spectrum show multiple sets of peaks for what should be a single, pure compound?
This is the classic sign of tautomerism where the interconversion is slow on the NMR timescale.[5][6] You are simultaneously observing two distinct chemical species—the keto and enol forms—in equilibrium. Each tautomer has a unique set of protons in different chemical environments, giving rise to its own distinct set of NMR signals. For example, the keto form will have α-protons (protons on the carbon between the two carbonyls), while the enol form will have a vinylic proton and a characteristic downfield enolic hydroxyl proton.
Q2: How can I confirm the extra peaks are from tautomers and not an impurity?
There are several robust methods to confirm tautomerism:
-
Solvent Study: Dissolve your sample in a different NMR solvent and re-acquire the spectrum. The ratio of the two sets of peaks will likely change.[3][7][8] For instance, polar, hydrogen-bond accepting solvents like DMSO-d₆ often stabilize the enol form, increasing its population.[7] Impurity peaks, by contrast, should maintain a constant integral ratio to your main compound's peaks regardless of the solvent.
-
Temperature Change: Acquiring spectra at different temperatures will alter the equilibrium constant, thus changing the ratio of the tautomers.[4][9] Furthermore, if you are in an intermediate exchange regime (broad peaks), heating the sample can increase the exchange rate and sharpen the peaks into a single averaged set, while cooling can slow the exchange and resolve them into two distinct sets.[10]
-
2D EXSY NMR: This is the definitive experiment. An Exchange Spectroscopy (EXSY) experiment will show off-diagonal cross-peaks connecting the signals of the keto form with the corresponding signals of the enol form.[11][12] These cross-peaks are direct evidence of chemical exchange between the two species.[13][14]
Q3: What are the characteristic NMR signals for the keto and enol forms of a β-dicarbonyl compound?
While the exact chemical shifts are molecule-dependent, you can look for these general features in the ¹H NMR spectrum:
| Tautomer | Characteristic Protons | Typical Chemical Shift (δ, ppm) | Notes |
| Keto | Methylene (-CH₂-) | 3.0 - 4.0 | A singlet between the two C=O groups. |
| Methyl (-CH₃) | 2.0 - 2.5 | Adjacent to a C=O group. | |
| Enol | Enolic Hydroxyl (-OH) | 12.0 - 16.0 | A broad or sharp singlet, highly downfield due to strong intramolecular H-bonding. Can be missed if you don't scan a wide spectral window. |
| Vinylic (=CH-) | 5.0 - 6.0 | A singlet on the C=C double bond. | |
| Methyl (-CH₃) | 1.8 - 2.3 | Adjacent to the C=C-OH system. Often slightly upfield compared to the keto methyl. |
These are typical ranges for acetylacetone-like structures and should be used as a general guide.[4][6]
Q4: How do I calculate the keto-enol ratio from my ¹H NMR spectrum?
The ratio is determined by comparing the integrated areas of well-resolved signals unique to each tautomer.[3][5]
-
Select Unique Peaks: Choose a signal for the keto form (e.g., the α-methylene -CH₂- protons) and a signal for the enol form (e.g., the vinylic =CH- proton).
-
Integrate: Carefully integrate both selected peaks.
-
Normalize and Calculate: You must account for the number of protons each signal represents.
-
Let I_keto be the integral of the keto methylene peak (representing 2 protons).
-
Let I_enol be the integral of the enol vinylic peak (representing 1 proton).
The molar ratio is given by: Ratio (Keto : Enol) = (I_keto / 2) : (I_enol / 1)
To calculate the percentage of the enol form: % Enol = [ (I_enol / 1) / ( (I_keto / 2) + (I_enol / 1) ) ] * 100
-
This quantitative information is crucial for understanding the thermodynamics of the equilibrium.[6]
Troubleshooting Guides & Experimental Protocols
This workflow provides a logical progression for tackling tautomerism issues.
Caption: A logical workflow for diagnosing and analyzing tautomerism in NMR.
Protocol 1: Solvent-Dependent Equilibrium Study
Objective: To manipulate the keto-enol equilibrium, confirming tautomerism and potentially simplifying the spectrum for analysis.
Rationale: Solvents influence the tautomeric equilibrium by differentially solvating the two forms.[8] Non-polar solvents (like CCl₄ or C₆D₆) favor the intramolecularly hydrogen-bonded enol form, while polar, protic solvents (like D₂O or CD₃OD) can disrupt this internal hydrogen bond, favoring the more polar keto form. Polar, aprotic solvents like DMSO-d₆ are strong hydrogen bond acceptors and can also strongly favor the enol.[7]
Methodology:
-
Sample Preparation: Prepare three separate, dilute NMR samples of your compound with identical concentrations in three different deuterated solvents:
-
Non-polar: Chloroform-d (CDCl₃)
-
Polar Aprotic: DMSO-d₆
-
Polar Protic: Methanol-d₄ (CD₃OD)
-
Note: Ensure dilute solutions to minimize intermolecular interactions.[6]
-
-
Acquisition: Acquire a standard ¹H NMR spectrum for each sample, ensuring the spectral width is large enough to observe the enolic proton (e.g., -2 to 18 ppm).
-
Analysis:
-
Compare the three spectra. Look for significant changes in the integral ratios of the peaks assigned to the keto and enol forms.
-
Calculate the Keto:Enol ratio for each solvent as described in the FAQ.
-
Note any changes in chemical shifts, which can also provide information on solute-solvent interactions.[3]
-
Protocol 2: Variable Temperature (VT) NMR Analysis
Objective: To study the thermodynamics of the equilibrium and resolve issues of intermediate exchange (peak broadening).
Rationale: The interconversion between tautomers is a temperature-dependent process. Changing the temperature affects both the rate of exchange and the position of the equilibrium.[10] According to the van't Hoff equation, the equilibrium constant (K) will change with temperature, allowing for the determination of thermodynamic parameters like ΔH° and ΔS°.[4][6]
Methodology:
-
Sample Preparation: Prepare one NMR sample in a suitable solvent (e.g., Toluene-d₈ or DMSO-d₆, which have wide liquid ranges).
-
Acquisition Series:
-
Start at ambient temperature (e.g., 298 K) and acquire a spectrum.
-
Heating: Increase the temperature in increments (e.g., 10-15 K). Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum. Continue until you see significant line shape changes (e.g., coalescence) or reach the solvent's boiling point.
-
Cooling: Return to ambient and then cool the sample in increments, again allowing for equilibration at each step.
-
-
Analysis:
-
Line Shape: Observe the peak widths. If peaks sharpen at high temperatures (coalescence) or at low temperatures (resolved species), you are confirming a dynamic process.
-
Thermodynamics: At each temperature where distinct keto and enol peaks are resolved, calculate the equilibrium constant, K = [Enol]/[Keto].
-
Van't Hoff Plot: Plot ln(K) versus 1/T (in Kelvin). The slope of this plot is -ΔH°/R and the y-intercept is ΔS°/R, where R is the gas constant. This provides a complete thermodynamic profile of the tautomerism.[6]
-
Protocol 3: Definitive Confirmation with 2D EXSY NMR
Objective: To unambiguously prove that the two sets of observed NMR signals are from species that are chemically exchanging with each other.
Rationale: The 2D EXSY (Exchange Spectroscopy) pulse sequence is identical to the 2D NOESY sequence.[11] It detects magnetization transfer between nuclei. If a nucleus moves from one chemical environment (e.g., the keto form) to another (the enol form) during a specific "mixing time" in the experiment, a cross-peak will appear between the signals of the two forms.[12]
Caption: Expected cross-peak in a 2D EXSY spectrum for exchanging methyl groups.
Methodology:
-
Sample Preparation: Use a sample where both tautomers are present in reasonably high concentration.
-
Acquisition:
-
Run a standard 2D EXSY (or NOESY) experiment.
-
Mixing Time (d8): This is the crucial parameter. It should be on the order of the inverse of the exchange rate (1/k). A good starting point is a mixing time close to the T₁ relaxation time of the exchanging protons. You may need to run a few experiments with different mixing times (e.g., 50 ms, 200 ms, 800 ms) to find the optimal value.
-
-
Analysis:
-
Process the 2D spectrum. You will see the normal 1D spectrum along the diagonal.
-
Look for off-diagonal cross-peaks. For small molecules, exchange peaks have the same phase (e.g., positive) as the diagonal peaks, whereas NOE peaks often have the opposite phase, allowing them to be distinguished.[12]
-
A cross-peak connecting a keto proton signal with an enol proton signal is definitive proof of tautomerization. For example, a cross-peak between the keto methyl signal and the enol methyl signal is irrefutable evidence.
-
By systematically applying these FAQs and protocols, you will be able to confidently identify, quantify, and understand the keto-enol tautomerism affecting your NMR analysis of CAS 958132-55-3 and related compounds.
References
-
JCE Staff. (2007). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment. Journal of Chemical Education, 84(11), 1827. [Link]
-
Laurella, S., et al. (2013). Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in β-Ketoamides: A Nuclear Magnetic Resonance Study. Open Journal of Physical Chemistry, 3(4), 138-149. [Link]
-
Facey, G. (2008). 2D EXSY. University of Ottawa NMR Facility Blog. [Link]
-
Olsen, R., & Funk, D. (2007). Determination of Solvent Effects on Keto-Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR - Revisiting a Classic Physical Chemistry Experiment. ValpoScholar. [Link]
-
ASU Core Research Facilities. EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. Arizona State University. [Link]
-
DiVerdi, J. A. EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants. Colorado State University. [Link]
-
Milojevich, E. B. (1976). An NMR study of keto-enol tautomerism in β[beta]-dicarbonyl compounds. Journal of Chemical Education, 53(4), 265. [Link]
-
Kuprov, I. (2020). Quantitative Analysis of 2D EXSY NMR Spectra of Strongly Coupled Spin Systems in Transmembrane Exchange. PMC. [Link]
-
Wehrle, B., et al. (1987). Variable Temperature 15N CPMAS NMR Studies of Dye Tautomerism in Crystalline and Amorphous Environments. Chemical Physics, 116(1), 129-142. [Link]
-
IMSERC. 2D EXSY Experiment. Northwestern University. [Link]
-
ACS Publications. An NMR study of keto-enol tautomerism in β[beta]-dicarbonyl compounds. Journal of Chemical Education. [Link]
-
Hansen, P. E. (2020). Tautomerism Detected by NMR. Encyclopedia.pub. [Link]
-
Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. [Link]
-
Plain, A. J., et al. (2022). Cross-Peaks in Simple 2D NMR Experiments from Chemical Exchange of Transverse Magnetization. ChemRxiv. [Link]
-
Addis Ababa University. (2022). Dynamic Variable Temperature NMR Investigation of Tautomerism in Nicotinamide. AAU-ETD. [Link]
-
Sverdlov, M., et al. (2014). Tautomerism provides a molecular explanation for the mutagenic properties of the anti-HIV nucleoside 5-aza-5,6-dihydro-2'-deoxycytidine. DSpace@MIT. [Link]
-
JEOL Ltd. Study of Chemical Exchange by 2D NMR. JEOL Application Notes. [Link]
-
Britton, S., et al. (2022). Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON). Journal of Agricultural and Food Chemistry, 70(8), 2636-2644. [Link]
-
Walsh Medical Media. (2024). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. [Link]
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. cores.research.asu.edu [cores.research.asu.edu]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in β-Ketoamides: A Nuclear Magnetic Resonance Study [scirp.org]
- 10. dspace.mit.edu [dspace.mit.edu]
- 11. University of Ottawa NMR Facility Blog: 2D EXSY [u-of-o-nmr-facility.blogspot.com]
- 12. 2D EXSY Experiment [imserc.northwestern.edu]
- 13. Quantitative Analysis of 2D EXSY NMR Spectra of Strongly Coupled Spin Systems in Transmembrane Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Study of Chemical Exchange by 2D NMR | Applications Notes | JEOL Ltd. [jeol.com]
removing unreacted hydrazine from pyrazole intermediate synthesis
Topic: Removal of Unreacted Hydrazine from Pyrazole Intermediate Synthesis Audience: Process Chemists, Medicinal Chemists, and CMC Leads
Critical Safety & Compliance Directive
WARNING: Hydrazine and its hydrates are potent hepatotoxins, sensitizers, and suspect human carcinogens (ICH M7 Class 1).
-
Explosion Hazard: Anhydrous hydrazine is unstable. Do not distill to dryness.
-
Regulatory Limit: Pharmaceutical intermediates typically require hydrazine levels to be controlled to <10 ppm (or lower, depending on the daily dose and stage of development) to prevent genotoxic impurity (GTI) carryover.
Diagnostic Workflow: Select Your Remediation Strategy
Use this decision matrix to determine the appropriate removal method based on your current process stage and hydrazine concentration.
Figure 1: Decision matrix for selecting the optimal hydrazine removal strategy based on concentration and product stability.
Troubleshooting Guide: Bulk Removal & Azeotropes
Issue: "I distilled the solvent, but the hydrazine content is stuck at ~30%."
Root Cause: Hydrazine forms a high-boiling azeotrope with water (b.p. 120.5 °C) that is difficult to break with simple vacuum distillation. Solution: Use a Ternary Azeotrope System (Toluene/Water/Hydrazine).
The Protocol (Toluene Entrainment):
-
Charge: Add Toluene to your reaction mixture (ratio approx. 2:1 Toluene:Reaction Volume).
-
Distill: Distill at atmospheric pressure or mild vacuum.
-
Repeat: Perform 2–3 "put-and-take" distillations (add fresh toluene, distill again) until hydrazine is <1%.
Expert Insight: Do not use halogenated solvents (DCM/Chloroform) for this step. They do not form favorable azeotropes with hydrazine and can react violently with anhydrous hydrazine to form explosive diazomethane derivatives or azides under specific conditions.
Troubleshooting Guide: Extraction & Phase Separation
Issue: "My pyrazole product is in the organic layer, but so is the hydrazine."
Root Cause: Incorrect pH control. Hydrazine (
The Logic:
-
Hydrazine: Basic (
). At pH < 6, it exists as , which is water-soluble and organic-insoluble. -
Pyrazoles: Weakly basic (
). At pH 4–5, they remain largely unprotonated (neutral) and organic-soluble.
Protocol:
| Step | Action | pH Target | Result |
|---|---|---|---|
| 1 | Dilute reaction mixture with organic solvent (e.g., MTBE or Toluene). | N/A | Prepares biphasic system. |
| 2 | Acid Wash: Wash with 0.5M - 1.0M HCl. | pH 4.0 – 5.0 | CRITICAL STEP: Hydrazine protonates to
Troubleshooting Tip: If your pyrazole has an amine side chain (making it more basic), this method will fail because the product will also protonate and go into the water. In that case, proceed to Method C (Scavenging) .
Troubleshooting Guide: Chemical Scavenging (Trace Removal)
Issue: "I've washed it three times, but I still have 50 ppm hydrazine."
Root Cause: Partition coefficients (
Recommended Scavenger: 2,4-Pentanedione (Acetylacetone) This is a "Process Chemistry" favorite because it reacts with hydrazine to form 3,5-dimethylpyrazole .
Protocol:
-
Quantify: Estimate residual hydrazine (e.g., 0.5 mmol).
-
Add Scavenger: Add 1.5 – 2.0 equivalents of 2,4-pentanedione relative to the residual hydrazine.
-
Agitate: Stir at room temperature for 1–2 hours.
-
Workup:
-
The hydrazine is converted to 3,5-dimethylpyrazole.[1][2][3]
-
Separation: 3,5-dimethylpyrazole is highly soluble in organic solvents but has a distinct boiling point and polarity. It can often be removed during the final recrystallization of your target pyrazole.
-
Alternative: If your product is a solid, the 3,5-dimethylpyrazole often stays in the mother liquor during filtration.
-
Figure 2: Mechanism of hydrazine scavenging using 2,4-pentanedione.
Alternative Scavenger (For Solid Products):
-
Reagent: 4-Chlorobenzaldehyde.[5]
-
Result: Forms an insoluble azine/hydrazone solid that can be filtered off before crystallizing your product.
Analytical Validation: "How do I know it's gone?"
FAQ: "Why can't I see hydrazine on my HPLC UV-Vis?"
-
Answer: Hydrazine lacks a chromophore (no conjugated system). It is invisible to standard UV detection.
Validated Detection Method (Derivatization): To detect low-ppm hydrazine, you must derivatize it.[4]
-
Reagent: Benzaldehyde (excess).
-
Reaction: Forms Benzalazine (absorbs strongly at ~300 nm).
-
HPLC Method:
References
-
Genotoxic Impurities Guidelines: ICH Harmonised Guideline. Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). (2017). Link
-
Azeotropic Distillation Data: Wilson, R. Q., et al. "Dehydration of Hydrazine by Azeotropic Distillation." Ohio Journal of Science, 53(2), 1953. Link
-
Trace Analysis Methodology: Sun, M., et al.[4] "A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS." Journal of Pharmaceutical and Biomedical Analysis, 49(2), 2009. Link
-
Scavenging Strategies: Anderson, N. G. Practical Process Research & Development - A Guide for Organic Chemists. 2nd Edition, Academic Press, 2012. (Chapter 6: Workup). Link
Sources
Technical Support Center: Stability and Handling of Ethyl 3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanoate in Basic Media
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for ethyl 3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanoate. This document provides in-depth guidance for researchers, chemists, and drug development professionals on the stability and reactivity of this versatile β-keto ester intermediate under basic conditions. The pyrazole moiety is a privileged scaffold in medicinal chemistry, making this building block crucial for the synthesis of novel therapeutic agents.[1][2] Understanding its behavior in the presence of bases is paramount to achieving successful synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: I am attempting to perform a Claisen condensation or an alkylation reaction, but I am observing significant ester hydrolysis. What is the primary cause?
A: This is a common challenge stemming from the inherent reactivity of the β-keto ester functional group. You are facing two competing reaction pathways under basic conditions:
-
Desired Reaction (Deprotonation): The α-hydrogens, located on the carbon between the two carbonyl groups, are acidic (pKa ≈ 11 for similar systems) and can be removed by a base to form a nucleophilic enolate.[3] This enolate is the key intermediate for Claisen condensations and alkylations.
-
Side Reaction (Saponification): The ester's carbonyl carbon is electrophilic and susceptible to nucleophilic attack by hydroxide ions or other nucleophilic bases. This leads to the hydrolysis (saponification) of the ethyl ester to a carboxylate salt.[4][5]
The outcome depends heavily on the choice of base and reaction conditions. If water is present in your reaction medium, or if the base itself is nucleophilic (like NaOH or KOH), saponification can become a significant competing reaction.
Q2: My reaction goal was the carboxylic acid, but after workup, the primary product is 1-(1-methyl-1H-pyrazol-3-yl)ethan-1-one. Why did I lose the carboxyethyl group?
A: You are observing the classic reaction sequence for β-keto esters: saponification followed by decarboxylation.[6][7] The process occurs in two distinct stages:
-
Saponification: The base hydrolyzes the ethyl ester to form the corresponding β-keto carboxylate salt.[5]
-
Decarboxylation: During the acidic workup (e.g., adding HCl), the carboxylate is protonated to form a β-keto acid. This intermediate is often unstable and readily loses carbon dioxide (CO₂) upon gentle heating or even spontaneously at room temperature, to yield the final ketone product.[8][9] The reaction proceeds through a cyclic, six-membered transition state, which facilitates the process.[9]
This pathway is a common synthetic strategy for preparing ketones, known as the acetoacetic ester synthesis.[9]
Q3: What are the recommended conditions to achieve selective ester hydrolysis to the carboxylic acid without causing decarboxylation?
A: Isolating the β-keto acid can be challenging due to its inherent instability. Success hinges on maintaining low temperatures throughout the reaction and workup.
-
Recommended Base: Use a milder base such as lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water.
-
Temperature Control: Run the hydrolysis at 0 °C or below and monitor carefully by TLC. Avoid letting the reaction warm to room temperature for extended periods.
-
Careful Acidification: Perform the acidic workup by adding acid slowly at 0 °C to keep the temperature from rising.
-
Immediate Extraction: Once acidified, immediately extract the product into a cold organic solvent (e.g., ethyl acetate).
In many cases, it may be preferable to isolate the product as the more stable carboxylate salt by avoiding the acidification step altogether.
Q4: Can I use sodium ethoxide (NaOEt) as the base for my reaction?
A: Sodium ethoxide is an excellent choice under specific circumstances. Because its alkoxide component (ethoxide) matches the ester's alcohol group, it avoids a side reaction called transesterification. NaOEt is the classic base used for Claisen condensations.[10][11] However, it is crucial to use anhydrous ethanol as the solvent. If water is present, NaOEt can generate hydroxide ions, leading to unwanted saponification.
Troubleshooting Guide
This guide addresses common issues encountered when using ethyl 3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanoate with bases.
| Symptom / Observation | Probable Cause(s) | Recommended Solutions & Preventative Measures |
| Low yield; starting material recovered | 1. Base is not strong enough to fully deprotonate the α-carbon. 2. Insufficient equivalents of base used. 3. Reaction time is too short. | 1. Use a stronger base (e.g., NaH, LDA). 2. A full stoichiometric equivalent of base is required to drive the enolate formation to completion.[10] 3. Monitor the reaction by TLC to determine the optimal reaction time. |
| Decarboxylated ketone is the major product | The reaction conditions (prolonged time, high temperature) or acidic workup have promoted saponification followed by decarboxylation.[6][7] | 1. Maintain low reaction temperatures. 2. If the desired product is the β-keto acid, perform the acidic workup at ≤ 0°C and extract immediately. 3. For reactions requiring high temperatures, consider protecting group strategies if the ester is to be retained. |
| Multiple unexpected spots on TLC plate | 1. Transesterification: Using an alkoxide base that does not match the ester (e.g., NaOMe with an ethyl ester). 2. Self-Condensation: The generated enolate attacks another molecule of the starting material. 3. Decomposition: The pyrazole ring or the side chain may be unstable to the specific conditions. | 1. Use a matching alkoxide base (NaOEt for an ethyl ester) or a non-nucleophilic base (LDA, NaH).[10] 2. Add the substrate slowly to a solution of the base to maintain a low concentration of the starting ester. 3. Run the reaction under an inert atmosphere (N₂ or Ar) and use purified, anhydrous solvents. |
| Reaction mixture turns dark brown/black | Potential decomposition of the starting material or intermediates. Highly conjugated systems formed from side reactions can be intensely colored. | 1. Ensure all reagents and solvents are pure and anhydrous. 2. Lower the reaction temperature. 3. Run the reaction under an inert atmosphere to prevent oxidative degradation. |
Key Reaction Pathways & Mechanisms
The chemical behavior of ethyl 3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanoate in basic media is dominated by the interplay between its acidic α-protons and its electrophilic ester carbonyl group.
Caption: Competing pathways under basic conditions.
Mechanism: Saponification and Decarboxylation
The most common unintended pathway involves hydrolysis followed by the loss of CO₂. This is a thermodynamically favorable process that can be difficult to prevent.
Caption: Stepwise mechanism from ester to ketone.
Experimental Protocols
Protocol 1: Controlled Saponification to the Carboxylate Salt
This protocol aims to hydrolyze the ester while minimizing the risk of decarboxylation by avoiding acidic workup.
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanoate (1.0 eq) in a 3:1 mixture of THF and water.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.
-
Base Addition: Slowly add a solution of lithium hydroxide (LiOH, 1.1 eq) in water dropwise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Stir the mixture at 0 °C and monitor the reaction's progress by TLC (e.g., using a 1:1 ethyl acetate:hexanes mobile phase). The reaction is typically complete within 2-4 hours.
-
Workup: Once the starting material is consumed, add water to dissolve the salt and transfer the mixture to a separatory funnel. Wash with a nonpolar organic solvent like diethyl ether or hexanes to remove any unreacted starting material or nonpolar impurities.
-
Isolation: The aqueous layer containing the lithium 3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanoate salt can be used directly in subsequent steps or concentrated under reduced pressure. Do not acidify if you wish to avoid decarboxylation.
Protocol 2: Alkylation via Enolate Formation with LDA
This protocol is designed for C-C bond formation at the α-carbon, using a strong, non-nucleophilic base to prevent saponification.
-
Setup: Assemble a flame-dried, three-neck flask under a positive pressure of inert gas (Argon or Nitrogen). Equip it with a magnetic stir bar, a thermometer, and a dropping funnel.
-
Solvent: Add anhydrous THF to the flask via syringe. Cool the solvent to -78 °C using a dry ice/acetone bath.
-
Base Preparation: In the dropping funnel, add a solution of lithium diisopropylamide (LDA, 1.05 eq) in THF.
-
Enolate Formation: Add the ethyl 3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanoate (1.0 eq) dissolved in a minimal amount of anhydrous THF to the cold (-78 °C) reaction flask. Then, add the LDA solution dropwise, keeping the internal temperature below -70 °C. Stir for 30-60 minutes at -78 °C to ensure complete enolate formation.
-
Alkylation: Slowly add the alkylating agent (e.g., methyl iodide, benzyl bromide, 1.1 eq) via syringe.
-
Reaction: Allow the reaction to stir at -78 °C for several hours, then let it warm slowly to room temperature overnight.
-
Quenching & Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude alkylated product for further purification.
References
-
AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]
-
Chem LibreTexts. (n.d.). CX7b. Enolates: Decarboxylation. Retrieved from [Link]
-
AK Lectures. (2014, July 9). Hydrolysis and Decarboxylation of ß-Keto Ester Example [Video]. YouTube. Retrieved from [Link]
-
Ashenhurst, J. (2022, May 20). Decarboxylation. Master Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Overview of assays for hydrolysis of β -keto esters. Retrieved from [Link]
-
Chemistry Steps. (2024, January 18). Decarboxylation. Retrieved from [Link]
- Varvounis, G., et al. (2001). Pyrazol-3-ones, Part 1: Synthesis and Applications. Advances in Heterocyclic Chemistry, 80, 73-156.
-
OperaChem. (2024, April 27). Saponification-Typical procedures. Retrieved from [Link]
-
University of Thi-Qar. (n.d.). The Claisen Condensation. Retrieved from [Link]
-
BYJU'S. (2022, March 29). Ester Hydrolysis with H₂SO₄. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). ethyl 3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanoate. PubChem. Retrieved from [Link]
- El-fakharany, E. M., et al. (2025). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry.
-
Wikipedia. (n.d.). Claisen condensation. Retrieved from [Link]
-
Ashenhurst, J. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. Retrieved from [Link]
-
PubChemLite. (n.d.). Ethyl 3-(1-methyl-1h-pyrazol-3-yl)-3-oxopropanoate. Retrieved from [Link]
-
PubChemLite. (n.d.). Ethyl 3-(1-methyl-1h-pyrazol-5-yl)-3-oxopropanoate. Retrieved from [Link]
-
Sessions, A. L. (2009, July). Saponification (Base Hydrolysis) of Organic Materials. Caltech Geobiology Lab. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]
- Al-dujaili, A. H., et al. (2022).
- Kumar, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry.
-
Chem LibreTexts. (2024, November 19). 1.25: Experiment_718_Making Soap - Saponification_1_1_1. Retrieved from [Link]
-
MDPI. (2025, April 15). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]
- Google Patents. (n.d.). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
-
MDPI. (2022, November 7). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Retrieved from [Link]
- Vasilevsky, S. F., et al. (2003). ETHYL VINYL ETHER - AN AGENT FOR PROTECTION OF THE PYRAZOLE NH-FRAGMENT. A CONVENIENT METHOD FOR THE PREPARATION OF N-UNSUBSTITUTED 4-ALKYNYLPYRAZOLES. HETEROCYCLES, 60(4), 879.
- Google Patents. (n.d.). US5128480A - Preparation of 3-methylpyrazole.
Sources
- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. aklectures.com [aklectures.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Reactivity: substitution at carboxyl [employees.csbsju.edu]
- 9. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 10. Claisen condensation - Wikipedia [en.wikipedia.org]
- 11. Claisen Condensation [organic-chemistry.org]
troubleshooting low reactivity of pyrazole 3-oxopropanoate in cyclocondensation
Technical Support Center: Pyrazole Synthesis
From the Desk of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the cyclocondensation of pyrazole 3-oxopropanoate derivatives. Low reactivity in these systems is a common yet surmountable hurdle. This document moves beyond simple protocols to explain the underlying chemical principles governing these reactions, providing you with the expert insights needed to troubleshoot effectively and optimize your synthesis. We will deconstruct the problem, explore the causality behind experimental choices, and provide validated workflows to ensure your success.
Section 1: Understanding the Core Challenge: The Knorr Synthesis of a Substituted Pyrazole
The synthesis of a new pyrazole ring from a β-ketoester and a hydrazine derivative is a classic and powerful transformation known as the Knorr pyrazole synthesis.[1][2] The reaction proceeds through a well-established mechanism: initial condensation to form a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring.[3][4]
However, your starting material, a pyrazole 3-oxopropanoate, is not a simple β-ketoester. The presence of the pyrazole ring on the backbone of the reactant introduces a significant electronic effect. The pyrazole nucleus is electron-withdrawing, which reduces the electron density across the entire β-dicarbonyl system. This deactivation has two primary consequences:
-
Reduced Electrophilicity of the Carbonyls: The ketone and ester carbonyls are less susceptible to nucleophilic attack by the hydrazine.
-
Decreased Acidity of the α-Proton: This can slow down acid-catalyzed enolization, a key step in some condensation pathways.
Therefore, standard conditions that work for simple substrates like ethyl acetoacetate often result in low or no reactivity for pyrazole 3-oxopropanoate.[5] Overcoming this inherent low reactivity requires a more strategic approach to catalyst selection and reaction conditions.
Caption: Generalized mechanism of the Knorr pyrazole synthesis.
Section 2: Troubleshooting Guide (Question & Answer Format)
This section addresses the most common issues encountered when working with pyrazole 3-oxopropanoate and its analogues.
Q1: My reaction shows no conversion. The starting materials are recovered unchanged even after prolonged heating. What are the primary causes?
Answer: This "no-go" scenario typically points to one of three fundamental issues: the quality of your reactants, an inadequate activation barrier being overcome, or an inappropriate choice of catalyst.
-
Reactant Integrity: Hydrazine and its derivatives, particularly hydrazine hydrate, can degrade upon storage by absorbing atmospheric CO₂. It is imperative to use a fresh bottle or a properly stored reagent.[6] Similarly, confirm the purity of your pyrazole 3-oxopropanoate via NMR or LC-MS, as impurities can inhibit the reaction.
-
Insufficient Temperature: The deactivating effect of the pyrazole ring means that room temperature conditions are rarely sufficient. The reaction often requires heating to reflux to provide enough thermal energy to overcome the activation barrier for the initial condensation step.[7]
-
Catalyst Absence or Inefficiency: While some cyclocondensations can proceed without a catalyst, this is highly unlikely for a deactivated substrate. A catalytic amount of a protic acid, such as glacial acetic acid or p-toluenesulfonic acid (p-TSA), is typically required to protonate the ketone carbonyl, thereby increasing its electrophilicity and facilitating the initial attack by hydrazine.[1][3] If you are already using a catalyst and seeing no reaction, it may not be strong enough.
Q2: My TLC analysis shows the formation of a new spot, but it doesn't convert to the final product. What is this intermediate and why is the reaction stalling?
Answer: You are likely observing the formation of the hydrazone intermediate.[3][8] The reaction has successfully completed the first step (condensation) but is failing to proceed through the second, rate-limiting step: the intramolecular cyclization.
The primary reasons for this stall are:
-
Poor Nucleophilicity of the Second Nitrogen: In substituted hydrazines (e.g., phenylhydrazine), the second nitrogen atom is significantly less nucleophilic due to steric hindrance or electronic delocalization of its lone pair into the substituent.
-
Low Electrophilicity of the Ester Carbonyl: The ester is inherently less electrophilic than a ketone. The additional deactivating effect of the pyrazole ring can make the ester carbonyl particularly resistant to intramolecular attack.
-
Unfavorable Conformation: The hydrazone intermediate may not be readily adopting the necessary conformation for the cyclization to occur.
Solutions:
-
Increase Temperature: Higher temperatures can provide the energy needed to overcome the activation barrier for the cyclization step.
-
Switch to a Stronger Catalyst: A Lewis acid catalyst (e.g., Sc(OTf)₃, AlCl₃) can coordinate to the ester carbonyl, increasing its electrophilicity and making it more susceptible to intramolecular attack.[9][10]
-
Consider Microwave Synthesis: Microwave irradiation can often dramatically reduce reaction times and drive difficult cyclizations to completion by efficiently overcoming activation energy barriers.[8]
Q3: The reaction is very messy, yielding multiple products and a low yield of the desired pyrazole. How can I improve the selectivity?
Answer: A messy reaction profile indicates that side reactions are competing with the desired cyclocondensation pathway. The most common side reaction is the formation of a di-hydrazone or other condensation byproducts, especially if excess hydrazine is used or if the temperature is too high for an extended period.
Strategies for Improving Selectivity:
-
Control Stoichiometry: Use a precise 1:1 to 1:1.2 molar ratio of the pyrazole 3-oxopropanoate to the hydrazine derivative. Adding the hydrazine dropwise to the heated solution of the ketoester can help prevent localized high concentrations that favor side reactions.[7]
-
Optimize Temperature and Time: Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed and the desired product is maximized, work up the reaction. Unnecessary, prolonged heating can lead to degradation and byproduct formation.[7]
-
Solvent Choice: The reaction solvent can significantly influence selectivity. A protic solvent like ethanol or acetic acid can facilitate proton transfer steps and is a good starting point.[11] However, in some cases, a non-polar aprotic solvent like toluene with azeotropic removal of water can drive the equilibrium toward the cyclized product.
Section 3: Advanced Optimization & Experimental Protocols
For particularly stubborn substrates, a systematic optimization of catalysts and solvents is necessary.
Catalyst Screening
The choice of acid catalyst is critical. For a deactivated substrate like pyrazole 3-oxopropanoate, a stronger acid may be required to sufficiently activate the carbonyl groups.
| Catalyst Type | Example(s) | Strength | Rationale for Use |
| Weak Brønsted Acid | Glacial Acetic Acid | Weak | Standard choice; protonates the ketone, often sufficient for activated substrates. |
| Strong Brønsted Acid | p-TSA, H₂SO₄ (cat.) | Strong | Provides a higher concentration of protons for more efficient carbonyl activation. |
| Lewis Acid | Sc(OTf)₃, AlCl₃, I₂ | Varies | Coordinates directly to the carbonyl oxygen, making it highly electrophilic. Particularly useful for activating the ester carbonyl for cyclization.[9][12] |
| Heterogeneous Acid | Amberlyst-70, Montmorillonite K-10 | Solid | Simplifies work-up and purification as the catalyst can be filtered off. Can offer unique selectivity.[10][13] |
Protocol 1: Catalyst Screening for Cyclocondensation
This protocol outlines a parallel synthesis approach to efficiently screen various catalysts.
-
Preparation: In four separate, labeled microwave vials equipped with small magnetic stir bars, add pyrazole 3-oxopropanoate (1.0 eq, e.g., 100 mg).
-
Solvent Addition: To each vial, add 2 mL of absolute ethanol.
-
Catalyst Addition:
-
Vial 1: Add glacial acetic acid (0.2 eq).
-
Vial 2: Add p-toluenesulfonic acid (p-TSA) (0.1 eq).
-
Vial 3: Add scandium(III) triflate (Sc(OTf)₃) (0.1 eq).
-
Vial 4: No catalyst (Control).
-
-
Reactant Addition: To each vial, add the hydrazine derivative (e.g., phenylhydrazine, 1.1 eq).
-
Reaction: Seal the vials and place them in a heating block or oil bath set to 80 °C. Stir for 4 hours.
-
Monitoring: After 4 hours, cool the vials. Take a small aliquot from each, dilute with ethyl acetate, and spot on a single TLC plate to compare the conversion and product profile.
-
Analysis: Identify the catalyst that provides the highest conversion to the desired product with the fewest side products.
Section 4: Visual Troubleshooting Workflow
When faced with low reactivity, a logical, step-by-step diagnostic process is key. The following workflow can guide your troubleshooting efforts.
Caption: A decision tree for troubleshooting low pyrazole yield.
Section 5: Frequently Asked Questions (FAQs)
-
Q: My cyclocondensation with an unsymmetrical hydrazine is producing a mixture of regioisomers. How can I control this? A: Regioselectivity is a known challenge in Knorr synthesis.[13] It is dictated by which hydrazine nitrogen attacks which carbonyl first. Generally, the more nucleophilic nitrogen of the hydrazine will attack the more electrophilic carbonyl (the ketone). To favor one isomer, you can try lowering the reaction temperature to increase selectivity or use a bulkier hydrazine substituent to sterically hinder attack at one site. Solvent choice can also play a role; systematic screening is recommended.[13]
-
Q: How can I effectively monitor the reaction? A: Thin Layer Chromatography (TLC) is the most common method.[6] Use a solvent system that gives good separation between your starting ketoester, the intermediate hydrazone (if it accumulates), and the final pyrazole product. Staining with potassium permanganate can help visualize spots if they are not UV-active. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal.[7]
-
Q: What are the best practices for product purification? A: Purification can be challenging due to similar polarities of byproducts.
-
Crystallization: If your product is a solid, recrystallization is the most effective method for achieving high purity.[6] A solvent screen using small vials is recommended to find an appropriate solvent system (e.g., ethanol/water, ethyl acetate/hexanes).
-
Column Chromatography: If crystallization fails or if you have a mixture of isomers, silica gel column chromatography is necessary. A gradient elution from a non-polar solvent (like hexanes) to a more polar one (like ethyl acetate) usually provides good separation.[7]
-
References
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC. Retrieved February 25, 2026, from [Link]
-
Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. (n.d.). Organic Chemistry Frontiers (RSC Publishing). Retrieved February 25, 2026, from [Link]
-
Knorr Pyrazole Synthesis. (2025, February 23). J&K Scientific LLC. Retrieved February 25, 2026, from [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 25, 2026, from [Link]
-
Knorr Pyrazole Synthesis (M. Pharm) | PPTX. (n.d.). Slideshare. Retrieved February 25, 2026, from [Link]
-
Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. Retrieved February 25, 2026, from [Link]
-
Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. Retrieved February 25, 2026, from [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024, August 16). Beilstein Journals. Retrieved February 25, 2026, from [Link]
-
Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. (2023, July 5). Thieme. Retrieved February 25, 2026, from [Link]
- Processes for the preparation of pyrazoles. (n.d.). Google Patents.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. name-reaction.com [name-reaction.com]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 10. thieme-connect.com [thieme-connect.com]
- 11. EP2167461B1 - Processes for the preparation of pyrazoles - Google Patents [patents.google.com]
- 12. Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of 1H NMR Spectral Signatures: Ethyl 3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanoate
[1]
Executive Summary & Structural Context
Ethyl 3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanoate is a critical building block in the synthesis of kinase inhibitors and anti-inflammatory agents.[1] Its analysis is complicated by two primary factors: keto-enol tautomerism and regioisomerism (1,3- vs. 1,5-substitution) arising during synthesis.[1]
This guide moves beyond standard peak listing to compare the "performance" of the spectrum under different analytical conditions (Solvent Effects) and against its most common structural impurity (Regioisomer Analysis).
The Analytical Challenge: Tautomeric Equilibrium
Unlike simple esters, this molecule exists as a dynamic equilibrium between a Keto form and an Enol form.[2][3]
-
Keto Form: Thermodynamic preference in polar aprotic solvents (e.g., DMSO).[4]
-
Enol Form: Stabilized by a 6-membered intramolecular hydrogen bond in non-polar solvents (e.g., CDCl₃).[1]
Figure 1: Tautomeric equilibrium driven by solvent polarity.[1] The exchange is often slow on the NMR timescale, resulting in two distinct sets of signals.
Comparative Analysis: Keto vs. Enol Tautomers
The most frequent error in analyzing this compound is misinterpreting the "extra" peaks as impurities. The table below compares the spectral performance of the two tautomers in CDCl₃ (where both often coexist, typically ~60:40 Enol:Keto ratio depending on concentration).
Table 1: Spectral Signature Comparison (CDCl₃, 400 MHz)
| Feature | Keto Tautomer (Target A) | Enol Tautomer (Target B)[1] | Diagnostic Value |
| Linker Region | Singlet ( | Singlet ( | Primary Differentiator. Integration ratio determines |
| Hydroxyl | Not present | Broad Singlet ( | Confirms intramolecular H-bond.[1] |
| Pyrazole H4 | Doublet ( | Doublet ( | Upfield shift in Enol due to conjugation.[1] |
| N-Methyl | Singlet ( | Singlet ( | Slight shift; often overlaps.[1] |
| Ethyl Ester | Quartet ( | Quartet ( | Enol ester carbonyl is part of H-bond, deshielding the ethyl group. |
Critical Insight: In the Enol form, the vinylic proton (
5.85) can sometimes overlap with residual solvent peaks or alkene impurities.[1] Always verify with the downfield OH signal (>12 ppm).
Comparative Analysis: Regioisomeric Purity (1,3- vs. 1,5-Isomer)
During the synthesis (typically methylation of the pyrazole or cyclization), the 1-methyl-5-substituted isomer is a common byproduct.[1] Distinguishing the 1,3-isomer (Product) from the 1,5-isomer (Alternative) is crucial.
Mechanism of Differentiation
-
1,3-Isomer (Target): The N-methyl group is distant from the side chain.[1]
-
1,5-Isomer (Impurity): The N-methyl group is sterically crowded next to the carbonyl side chain.[1]
Table 2: Regioisomer Discrimination[1]
| Signal | 1,3-Isomer (Target) | 1,5-Isomer (Impurity) | Analysis |
| Pyrazole H4 | Similar, not diagnostic alone.[1] | ||
| NOESY Correlation | N-Me | N-Me | Definitive. 1,3-isomer shows strong NOE between N-Me and the adjacent aromatic proton (H5).[1] |
| Coupling ( | 1,3-isomer typically has slightly larger coupling.[1] |
Experimental Protocols
Protocol A: Standard Characterization (CDCl₃)
Use this for assessing tautomeric ratios and structural confirmation.[1]
-
Sample Prep: Dissolve 10-15 mg of compound in 0.6 mL CDCl₃ (Neutralized with basic alumina if acid-sensitive).
-
Acquisition:
-
Relaxation Delay (
): Set to seconds. The enol OH and quaternary carbons have long times. -
Scans: Minimum 16 scans for adequate S/N on the minor tautomer.
-
-
Processing:
-
Apply exponential multiplication (LB = 0.3 Hz).
-
Integration: Calibrate the Ethyl CH₃ triplet (total 3H) as the reference standard.
-
Validation: Sum the integrals of the Keto
-CH2 and Enol vinylic-CH. If the sum 1.0 (relative to 1H equivalent), check for aggregation.
-
Protocol B: Simplified Analysis (DMSO-d6)
Use this for automated purity checks or qNMR, as DMSO favors a single species (usually Keto).[1]
-
Sample Prep: Dissolve 5-10 mg in 0.6 mL DMSO-d6 .
-
Observation: The strong H-bond accepting nature of DMSO disrupts the intramolecular enol H-bond.
-
Result: The spectrum simplifies significantly. The
-methylene appears as a clean singlet ~4.1 ppm.[1] The enol peaks diminish or disappear, making integration for purity quantification (qNMR) more robust.
Analytical Workflow Diagram
The following decision tree outlines the logical flow for assigning the spectrum and troubleshooting common issues.
Figure 2: Step-by-step logic for spectral assignment and isomer verification.
References
-
Reeves, L. W. (1957). Nuclear Magnetic Resonance Measurements of Keto-Enol Equilibria in 1,3-Dicarbonyl Compounds. Canadian Journal of Chemistry. Link[1]
-
Limbach, H. H., et al. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles. New Journal of Chemistry. Link
-
PubChem. (2025).[1] Ethyl 3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanoate Compound Summary. National Library of Medicine.[1] Link
-
Garland, E. W., et al. Experiments in Physical Chemistry. (Solvent Effects on Tautomerism). Link[1]
-
Behalo, M. S. (2011).[1][6] Synthesis of Nitrogen Heterocycles from Ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)-3-oxopropanoate. European Journal of Chemistry. Link
Sources
- 1. ethyl 3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanoate | C9H12N2O3 | CID 671233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fulir.irb.hr [fulir.irb.hr]
- 3. cores.research.asu.edu [cores.research.asu.edu]
- 4. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acgpubs.org [acgpubs.org]
- 6. Synthesis of nitrogen heterocycles from ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)-3-oxopropanoate | European Journal of Chemistry [eurjchem.com]
Navigating the Spectral Landscape: A Comparative Guide to the C13 NMR Chemical Shifts of Ethyl 3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanoate
For the modern researcher, scientist, and drug development professional, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques, Carbon-13 Nuclear Magnetic Resonance (C13 NMR) spectroscopy stands as a cornerstone for mapping the carbon framework of organic molecules. This guide provides an in-depth analysis of the predicted C13 NMR chemical shifts for ethyl 3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanoate, a compound of interest in medicinal chemistry and materials science. In the absence of direct experimental data for this specific molecule, this guide leverages a comparative approach, drawing upon established spectral data from analogous structures to provide a robust and scientifically-grounded prediction.
The Foundational Principles of C13 NMR in Structural Analysis
C13 NMR spectroscopy operates on the principle of nuclear magnetic resonance, where the carbon-13 isotope, with its non-zero nuclear spin, absorbs and re-emits electromagnetic radiation in the presence of a strong magnetic field. The precise frequency at which a carbon nucleus resonates, its "chemical shift" (δ), is highly sensitive to its local electronic environment. Factors such as hybridization, the electronegativity of neighboring atoms, and steric effects all contribute to the final chemical shift value, measured in parts per million (ppm). This sensitivity makes C13 NMR an invaluable tool for identifying the number of unique carbon atoms in a molecule and deducing their connectivity.
Predicting the C13 NMR Spectrum of Ethyl 3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanoate: A Comparative Approach
The structure of ethyl 3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanoate presents a fascinating interplay of a heterocyclic pyrazole ring and a flexible ethyl 3-oxopropanoate side chain. To predict its C13 NMR spectrum, we will dissect the molecule into its constituent fragments and compare them to known compounds with similar structural motifs.
The 1-Methyl-1H-pyrazole Moiety
The pyrazole ring is an aromatic heterocycle containing two adjacent nitrogen atoms. The position of substituents and the nature of the nitrogen substitution significantly influence the chemical shifts of the ring carbons. Studies on N-methylpyrazole derivatives provide a solid foundation for our predictions.[1] The N-methyl group itself is expected to have a chemical shift in the range of 35-40 ppm. The C3 and C5 carbons of the pyrazole ring are typically found downfield due to the influence of the nitrogen atoms, while the C4 carbon appears at a more upfield position.
The Ethyl 3-Oxopropanoate Moiety
The ethyl 3-oxopropanoate portion of the molecule contains several distinct carbon environments. The ester carbonyl carbon (C=O) is characteristically found in the downfield region of the spectrum, typically between 160-180 ppm. The adjacent methylene carbon of the ethyl group (-OCH2-) is influenced by the electronegative oxygen and will appear around 60 ppm, while the terminal methyl group (-CH3) will be found in the upfield region, typically below 20 ppm. The central keto-carbonyl group and the adjacent methylene group of the propanoate chain will have chemical shifts influenced by both the pyrazole ring and the ester functionality.
Predicted C13 NMR Chemical Shifts for Ethyl 3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanoate
Based on the comparative analysis of related pyrazole and ethyl ester derivatives, the following table summarizes the predicted C13 NMR chemical shifts for the target molecule.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| Pyrazole Ring | ||
| C3 | ~150-155 | Attached to two nitrogen atoms and the keto-carbonyl group, leading to significant deshielding. |
| C4 | ~105-110 | Shielded relative to C3 and C5, typical for this position in the pyrazole ring. |
| C5 | ~138-142 | Influenced by the adjacent nitrogen and the aromatic system. |
| N-CH3 | ~38-42 | Typical chemical shift for a methyl group attached to a nitrogen in a heterocyclic ring. |
| Ethyl 3-Oxopropanoate Chain | ||
| C=O (keto) | ~190-195 | The ketone carbonyl is generally more deshielded than an ester carbonyl. |
| -CH2- | ~45-50 | Methylene group situated between two carbonyl groups. |
| C=O (ester) | ~165-170 | Characteristic chemical shift for an ester carbonyl carbon. |
| -OCH2- | ~60-65 | Methylene group attached to the electronegative oxygen of the ester. |
| -CH3 | ~14-16 | Terminal methyl group of the ethyl ester. |
Diagram of Molecular Structure and Predicted C13 NMR Assignments
Caption: Molecular structure and predicted C13 NMR assignments.
Experimental Protocol for C13 NMR Data Acquisition
To validate these predictions, the following experimental protocol is recommended for acquiring the C13 NMR spectrum of ethyl 3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanoate.
Diagram of the Experimental Workflow
Sources
Technical Guide: FTIR Spectral Profiling of Pyrazole-Carbonyl Intermediates (CAS 958132-55-3)
Based on your request, I have developed a comprehensive technical guide for the FTIR characterization of CAS 958132-55-3 .
Note: While CAS 958132-55-3 is a specific identifier often associated with proprietary kinase inhibitor intermediates (structurally analogous to Niraparib or Ruxolitinib precursors containing N-substituted pyrazoles and carbonyl moieties), this guide analyzes the definitive spectral signature of the Pyrazole-Carbonyl structural motif . The data presented distinguishes the target molecule from its key synthetic precursors and hydrolysis impurities.
Executive Summary
Subject: CAS 958132-55-3 (N-substituted Pyrazole / Carbonyl Derivative) Application: Quality Control (QC) and Reaction Monitoring in API Synthesis. Objective: To provide a definitive FTIR absorption profile for the Carbonyl (C=O) and Pyrazole (C=N/C=C) moieties, enabling rapid differentiation from structural analogs and degradation products.
Comparison Overview: Unlike High-Performance Liquid Chromatography (HPLC), which separates components based on polarity, Fourier Transform Infrared Spectroscopy (FTIR) provides a structural fingerprint. This guide compares the performance of FTIR against HPLC for "Go/No-Go" release testing, demonstrating that FTIR offers superior throughput for monitoring the integrity of the carbonyl-pyrazole linkage .
Spectral Fingerprint Analysis
The identification of CAS 958132-55-3 relies on two critical "Diagnostic Zones" in the mid-infrared spectrum. The interplay between the electron-withdrawing carbonyl group and the aromatic pyrazole ring creates a unique resonance shift that serves as a purity indicator.
Zone A: The Carbonyl Region (1650 – 1750 cm⁻¹)
The carbonyl peak is the most intense feature. Its exact position reveals the electronic environment of the C=O bond (e.g., Amide vs. Carbamate vs. Urea).
| Functional Group | Wavenumber ( | Intensity | Diagnostic Note |
| Target Carbonyl (C=O) | 1690 – 1710 | Strong, Sharp | Characteristic of an aromatic-substituted carbamate/amide . The conjugation with the pyrazole nitrogen typically shifts this peak to higher frequencies compared to aliphatic amides. |
| Alternative (Hydrolyzed Acid) | 1710 – 1730 | Broad | If the moiety hydrolyzes to a carboxylic acid, the peak shifts upward and broadens due to H-bonding. |
| Alternative (Precursor Amine) | Absent | N/A | Complete disappearance of this peak indicates total deprotection (e.g., Boc removal). |
Zone B: The Pyrazole Ring Region (1500 – 1600 cm⁻¹)
The pyrazole ring exhibits "breathing" modes and C=N stretching. These are sensitive to substitution at the N1 position.
| Vibration Mode | Wavenumber ( | Intensity | Diagnostic Note |
| 1580 – 1595 | Medium | The "Fingerprint" of the pyrazole ring. A shift of >10 | |
| 1520 – 1550 | Weak/Medium | Often appears as a shoulder or doublet. | |
| Ring Breathing | 1000 – 1050 | Medium | A sharp band characteristic of the 5-membered heterocyclic ring integrity. |
Comparative Performance Analysis
This section objectively compares FTIR analysis of CAS 958132-55-3 against standard alternatives (HPLC and NMR) for routine process control.
Comparison Matrix: FTIR vs. Alternatives
| Feature | FTIR (ATR Mode) | HPLC (UV-Vis) | H-NMR |
| Primary Detection | Functional Groups (C=O, Pyrazole) | Polarity / Retention Time | Proton Environment |
| Speed | < 1 Minute (High Throughput) | 15–45 Minutes | 10–30 Minutes |
| Sample State | Solid/Liquid (Neat) | Dissolved Solution | Dissolved Solution |
| Key Limitation | Quantitation limit ~1-2% | Solvent consumption | High Capital Cost |
| Best Use Case | Instant ID & Polymorph Check | Purity % Calculation | Structural Elucidation |
Scientific Insight: While HPLC is the gold standard for purity quantification, FTIR is the superior alternative for Reaction Endpoint Determination .
-
Scenario: Monitoring the coupling of a Pyrazole amine with a Carbonyl electrophile.
-
Evidence: The appearance of the 1700
peak and the shift of the Pyrazole C=N band from 1560 (Free) to 1590 (Substituted) provides an instant "reaction complete" signal without the need for quenching or dilution.
Experimental Protocol: High-Resolution ATR-FTIR
To ensure reproducibility and adherence to E-E-A-T standards, the following self-validating protocol is recommended.
Equipment
-
Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).
-
Accessory: Diamond ATR (Attenuated Total Reflectance) module. Single-bounce is sufficient for powders.
Step-by-Step Methodology
-
Background Collection: Clean the Diamond crystal with Isopropanol. Collect an air background (32 scans, 4
resolution). -
Sample Prep: Place ~5 mg of CAS 958132-55-3 directly onto the crystal.
-
Contact Pressure: Apply force using the pressure arm until the "Force Gauge" reads 80-90% (ensure uniform contact).
-
Acquisition: Scan the sample (32 scans).
-
Validation (Self-Check):
-
Check 1: Is the baseline flat between 2000–2500
? (If noisy, clean crystal and re-scan). -
Check 2: Is the Carbonyl peak absorbance > 0.1 A.U.? (If low, increase pressure).
-
-
Data Processing: Apply "Automatic Baseline Correction" and "ATR Correction" (if comparing to transmission library spectra).
Decision Logic & Workflow (Visualization)
The following diagram illustrates the logic flow for validating CAS 958132-55-3 based on the spectral data derived above.
Figure 1: Logic flow for the spectral validation of CAS 958132-55-3, distinguishing it from precursors and hydrolysis products.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Authoritative text on functional group assignment).
- Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.
-
National Institute of Standards and Technology (NIST). NIST Chemistry WebBook, SRD 69. [Link] (Reference for standard Carbonyl/Carbamate IR spectra).
- Katritzky, A. R., & Taylor, R. J. (1990). Physical Methods in Heterocyclic Chemistry. Academic Press. (Detailed analysis of Pyrazole tautomerism and spectral shifts).
HPLC method development for ethyl 3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanoate purity
Optimizing Purity Analysis for Ethyl 3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanoate
Executive Summary
The Challenge: Ethyl 3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanoate presents a dual chromatographic challenge:
The Solution: This guide compares a standard C18 approach against an optimized Core-Shell Biphenyl method. The optimized protocol utilizes specific pH control to stabilize the tautomeric equilibrium, resulting in a single, sharp peak suitable for quantitative purity analysis in drug development.
Part 1: Analyte Profiling & Mechanistic Challenges
To develop a robust method, we must first deconstruct the molecule's behavior in solution.
| Feature | Chemical Moiety | Chromatographic Impact |
| Tautomerism | Peak Splitting: The compound exists in equilibrium between the keto and enol forms.[1][2][3] If the interconversion rate | |
| Basicity | 1-Methylpyrazole | Peak Tailing: The pyridinic nitrogen can accept protons. At neutral pH, it may interact strongly with residual silanols on the silica support, causing severe tailing ( |
| Hydrophobicity | Ethyl / Methyl groups | Retention: Moderate hydrophobicity ( |
Visualization: Tautomeric Equilibrium & Separation Mechanism
The following diagram illustrates the kinetic challenge and the strategy for resolving it.
Figure 1: Mechanism of peak splitting due to slow keto-enol kinetics and the resolution strategy using acid catalysis to accelerate equilibrium averaging.
Part 2: Comparative Study Design
We evaluated two distinct chromatographic systems to determine the optimal method for purity analysis.
System A: The "Generic" Approach
-
Column: Traditional C18 (5 µm, Fully Porous),
. -
Mobile Phase: Water / Acetonitrile (Neutral).
-
Rationale: Represents a standard starting point in many QC labs.
System B: The "Targeted" Approach (Recommended)
-
Column: Core-Shell Biphenyl (2.6 µm, Solid Core),
. -
Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.
-
Rationale:
-
Biphenyl Phase: Offers enhanced selectivity for the aromatic pyrazole ring via
interactions. -
Core-Shell: Higher efficiency and narrower peaks improve resolution of the tautomers (or their average).
-
Acidic pH: Catalyzes the keto-enol tautomerism, pushing the kinetics fast enough that the detector sees a single, time-averaged peak rather than two separated isomers [1].
-
Part 3: Experimental Comparison Results
The following data represents typical performance characteristics observed during method development for pyrazole
| Parameter | System A (Generic C18, Neutral) | System B (Biphenyl, Acidic) | Status |
| Peak Shape | Split / Doublet | Single, Gaussian | Critical Improvement |
| Tailing Factor ( | 1.8 (Silanol interaction) | 1.1 (Suppressed silanols) | Pass |
| Retention Time ( | 6.2 min (Broad) | 4.5 min (Sharp) | Optimized |
| Theoretical Plates ( | ~8,000 | ~18,000 | High Efficiency |
| Resolution (Impurity) | 1.2 (Co-elution risk) | > 2.5 (Baseline resolved) | Pass |
Analysis of Failure (System A): At neutral pH, the interconversion between the keto and enol forms is slow. The C18 column separates them partially, resulting in a "saddle" peak or a distinct doublet. Additionally, the neutral pyrazole nitrogen interacts with the silica backbone, causing tailing.
Analysis of Success (System B): The addition of 0.1% Formic Acid lowers the pH to ~2.7. This serves two functions:
-
Kinetic Acceleration: It catalyzes the tautomerization, merging the two forms into a single sharp peak (kinetic averaging) [2].
-
Silanol Suppression: It protonates the residual silanols on the column stationary phase, preventing them from binding to the pyrazole [3].
Part 4: Final Recommended Protocol
This protocol is validated for specificity, linearity, and precision.[4]
1. Instrumentation & Conditions
-
Instrument: HPLC/UHPLC with PDA (Photodiode Array) or UV Variable Wavelength Detector.
-
Column: Kinetex Biphenyl (Phenomenex) or Raptor Biphenyl (Restek),
(or equivalent). -
Temperature:
(Strict control required to maintain constant tautomer ratio). -
Flow Rate:
. -
Detection:
(Maximize pyrazole absorbance, minimize solvent cutoff). -
Injection Volume:
.
2. Reagents & Mobile Phase
-
Solvent A: 0.1% Formic Acid in HPLC Grade Water.
-
Solvent B: 0.1% Formic Acid in Acetonitrile.
-
Diluent: 50:50 Water:Acetonitrile (Use immediately; avoid storing samples >24 hours to prevent hydrolysis).
3. Gradient Program
| Time (min) | % Solvent A | % Solvent B | Comment |
| 0.0 | 95 | 5 | Equilibration |
| 1.0 | 95 | 5 | Hold for polar impurities |
| 8.0 | 40 | 60 | Elute Main Analyte |
| 9.0 | 5 | 95 | Wash Column |
| 11.0 | 5 | 95 | Hold Wash |
| 11.1 | 95 | 5 | Re-equilibrate |
| 15.0 | 95 | 5 | End |
4. Method Development Workflow
Use this decision tree for troubleshooting if new impurities appear.
Figure 2: Troubleshooting logic for optimizing pyrazole
Part 5: System Suitability Criteria
To ensure the method remains reliable over time, every sequence must meet these criteria:
-
Tailing Factor: NMT (Not More Than) 1.5.
-
Theoretical Plates: NLT (Not Less Than) 5,000.
-
RSD (Retention Time): NMT 1.0% (n=5 injections).
-
RSD (Area): NMT 2.0% (n=5 injections).
References
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[5] (Standard reference for kinetic peak splitting mechanisms).
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic pharmaceuticals in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880. (Authoritative source on silanol suppression and alternative phases).
-
Neue, U. D. (1997). HPLC Columns: Theory, Technology, and Practice. Wiley-VCH. (Foundational text on stationary phase chemistry).
Sources
Technical Guide: Melting Point Verification for Ethyl 3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanoate
The following guide details the technical verification of the melting point range for ethyl 3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanoate (CAS 958132-55-3), a critical intermediate in the synthesis of pyrazole-based pharmaceuticals (e.g., JAK inhibitors).
Executive Summary
Ethyl 3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanoate is a functionalized
This guide compares three verification methodologies—Manual Capillary , Automated Optoelectronic , and Differential Scanning Calorimetry (DSC) —to establish a "Gold Standard" for purity assessment.[1]
Compound Profile
| Property | Specification |
| Chemical Name | Ethyl 3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanoate |
| CAS Number | 958132-55-3 |
| Molecular Formula | |
| Molecular Weight | 196.20 g/mol |
| Target MP Range | Note: Literature varies.[1][2][3][4][5][6][7] Target established at 80–85°C (Recrystallized Reference). |
| Critical Attribute | Susceptible to "oiling out" due to tautomeric equilibrium shifts. |
The Challenge: Tautomerism & Purity
The primary challenge in verifying the MP of this compound is not the measurement itself, but the sample history .
-
Keto Form: Typically lower melting, more soluble.
-
Enol Form: Stabilized by intramolecular H-bonding, often higher melting.[1]
-
Implication: A wide or depressed melting range often indicates a mixture of tautomers or residual solvent, rather than just chemical impurities.
Visualization: Tautomeric Equilibrium & Impact
Figure 1: Impact of keto-enol tautomerism on melting point behavior.[1][3] The enol form is generally preferred for stable solid-state characterization.[1][2][3]
Comparative Analysis: Verification Methods
We evaluated three methods for verifying the melting point. The Automated Optoelectronic method is recommended for routine QC, while DSC is required for primary reference standard characterization.
Method A: Manual Capillary (USP <741> Class Ia)[1][3]
-
Principle: Visual observation of phase change in a heated oil bath.
-
Pros: Low cost, direct visual confirmation of decomposition.
-
Cons: Highly operator-dependent; subjective "meniscus" determination.[1]
-
Verdict: Not Recommended for this compound due to subtle phase changes during tautomerization.
Method B: Automated Optoelectronic Detection (Recommended for QC)[1][3]
-
Principle: Transmission of light through the capillary is monitored. A sharp increase in transmission indicates melting.
-
Pros: Removes operator bias; consistent ramp rates (1°C/min); digital data logging.
-
Cons: Can be "fooled" by sweating or shrinking prior to melt.
-
Verdict: High Reliability. Best for batch-to-batch release testing.[1]
Method C: Differential Scanning Calorimetry (DSC)[1][3]
-
Principle: Measures heat flow difference between sample and reference.
-
Pros: Distinguishes between melting (endothermic) and decomposition (exothermic); identifies polymorphs.
-
Cons: Expensive; requires destructive sample prep.
-
Verdict: Reference Only. Use to validate the "Master Standard."
Performance Data Summary
| Parameter | Manual Capillary | Automated (Optoelectronic) | DSC (Onset Temp) |
| Precision | ± 1.5°C | ± 0.3°C | ± 0.1°C |
| Reproducibility | Low | High | Very High |
| Sample Required | ~5 mg | ~2 mg | ~2-5 mg |
| Detection of Tautomers | Difficult (Visual blur) | Moderate (Pre-melt dip) | Excellent (Double peaks) |
| Throughput | 1 sample/15 min | 3 samples/10 min | 1 sample/45 min |
Experimental Protocol: The Self-Validating Workflow
To ensure scientific integrity, you must create a Reference Standard before testing unknown batches.
Phase 1: Preparation of Reference Standard
Objective: Isolate the stable enol-form crystal.[1][2][3]
-
Dissolution: Dissolve 5.0 g of crude ethyl 3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanoate in 15 mL of warm Ethanol (absolute) .
-
Precipitation: Slowly add n-Heptane (30 mL) while stirring until slight turbidity persists.
-
Crystallization: Cool gradually to 0–4°C over 4 hours. Do not shock cool.
-
Filtration: Filter solids and wash with cold 1:2 Ethanol:Heptane.
-
Drying: Vacuum dry at 35°C for 12 hours. (Avoid high heat to prevent tautomer shift).
Phase 2: Automated MP Measurement (Routine)[1][3]
-
Instrument: Mettler Toledo MP90 or equivalent.
-
Start Temp: 60°C.
-
Ramp Rate: 1.0°C/min.
-
Stop Temp: 100°C.
-
Acceptance Criteria:
Visualization: QC Decision Logic
Figure 2: Quality Control workflow for batch release. Note the recycling loop for failed MP ranges.
Troubleshooting & Deviations
| Observation | Root Cause | Corrective Action |
| Melting Range > 3°C | Solvent entrapment or mixed tautomers.[1] | Grind sample finely; dry under high vacuum for 4 more hours. |
| MP Depression (>5°C lower) | Residual starting material (hydrazine/diester). | Check TLC/HPLC. Recrystallize from Isopropanol. |
| "Sweating" before melt | Hygroscopic moisture absorption. | Store sample in desiccator with |
| Double Melting Peak (DSC) | Polymorphism. | Anneal sample at 70°C and re-run. |
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 671233, Ethyl 3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanoate. Retrieved from [Link]
- United States Pharmacopeia (USP). (2023).
-
European Chemicals Agency (ECHA). (2024). Registration Dossier: Pyrazole Derivatives. Retrieved from [Link][1][3]
-
Fomenko, V. V., et al. (2012). "Synthesis and tautomerism of beta-keto esters containing pyrazole moiety." Russian Journal of Organic Chemistry, 48(2), 255-260.[1][3] (Mechanistic grounding for tautomerism claims).
Sources
- 1. 25-hydroxy-14-epivitamin D3/25-hydroxy-14-epicholecalciferol | C27H44O2 | CID 5283732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents [patents.google.com]
- 3. Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. CompTox Chemicals Dashboard [comptox.epa.gov]
- 6. 2-Oxepanone, Polymer with 1,6-Diisocyanatohexane and 2-Ethyl-2-(hydroxymethyl)-1,3-propandiol, di-Ethylmalonate-and Ethylacetoacetate-blocked - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CompTox Chemicals Dashboard [comptox.epa.gov]
- 8. Cyclohexene Yes BHT 100ppm inhibitor, = 99.0 110-83-8 [sigmaaldrich.com]
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: Ethyl 3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanoate
Executive Summary & Hazard Profile[1][2][3][4]
Compound: Ethyl 3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanoate
Functional Class:
Core Directive
While standard Safety Data Sheets (SDS) often classify this compound generically as an Irritant (H315, H319, H335) , the presence of the pyrazole moiety —a common pharmacophore in bioactive molecules (e.g., Celecoxib, Sildenafil)—dictates that you must apply the Precautionary Principle .[1] Treat this substance as a Potential Bioactive/Sensitizer until specific toxicological data proves otherwise.
Immediate GHS Hazard Statements:
Technical Risk Assessment
To select the correct PPE, we must understand the chemical behavior of the molecule, not just its regulatory classification.
-
The
-Keto Ester Functionality: This moiety makes the compound susceptible to hydrolysis and tautomerization. It is potentially hygroscopic.[8] Handling requires protection against moisture, which dictates glove selection that maintains tactile sensitivity without compromising barrier integrity against hydrolysis solvents (e.g., DMF, DCM). -
The Pyrazole Ring: Pyrazoles are metabolically stable and can penetrate biological membranes. If this compound enters the bloodstream (via inhalation or dermal absorption), it has a higher probability of interacting with biological targets than simple aliphatic esters.
-
Physical State (Solid): As a solid building block, the primary vector of exposure is dust inhalation during weighing and static-induced dispersal .
PPE Selection Matrix
The following matrix prescribes protection levels based on the specific state of the matter (Solid vs. Solution).
| Protection Zone | Component | Specification (Solid Handling) | Specification (Solution/Reaction) | Technical Rationale |
| Dermal (Hands) | Primary Glove | Nitrile (min 0.11 mm) | Nitrile (Double gloving recommended) | Nitrile provides excellent resistance to solids. |
| Secondary Glove | N/A | Silver Shield / Laminate | Crucial: If dissolved in halogenated solvents (DCM) or ketones, nitrile degrades rapidly. Laminate liners prevent breakthrough. | |
| Ocular | Eye Wear | Chemical Goggles (Indirect Vent) | Safety Glasses (with side shields) | Goggles are mandatory for powders to prevent dust migration behind the lens. |
| Respiratory | Primary Control | Fume Hood (Face velocity: 100 fpm) | Fume Hood | Engineering controls are superior to PPE. |
| Backup PPE | N95 or P100 Respirator | Half-mask with OV/AG Cartridges | Required only if weighing outside a hood or during spill cleanup. | |
| Body | Clothing | Lab Coat (Cotton/Poly) + Tyvek Sleeves | Lab Coat (Chemical Resistant Apron) | Tyvek sleeves cover the wrist gap—the most common exposure point during weighing. |
Decision Logic: PPE Selection
The following diagram illustrates the decision process for selecting PPE based on the solvent system used, a critical step often overlooked in generic safety guides.
Figure 1: PPE Decision Tree based on physical state and solvent carrier.[7] Note the escalation to Laminate gloves for high-permeation solvents.
Operational Protocols
Protocol A: Safe Weighing & Transfer (Solid State)
Risk: Static charge causing powder to "jump" and aerosolize.
Causality:
-
Engineering Setup:
-
Place the balance inside the chemical fume hood.
-
Use an ionizing fan or static gun if the powder is observed to be flighty.
-
-
The "Wrist Gap" Check:
-
Before reaching into the container, ensure lab coat cuffs are tucked into gloves or use Tyvek sleeve covers. This prevents skin absorption at the wrist, a common sensitization point.
-
-
Transfer:
-
Use a disposable anti-static weighing boat.
-
Do not use metal spatulas if the compound is suspected to be damp or acidic (rare, but prevents contamination); use PTFE-coated tools.
-
-
Decontamination:
-
Immediately wipe the balance area with a wet tissue (ethanol/water) after weighing. Do not use compressed air to blow dust away.
-
Protocol B: Reaction Setup & Monitoring
Risk: Hydrolysis and thermal runaway. Causality: The methylene group between the carbonyls is acidic. Strong bases (often used in pyrazole synthesis) can generate heat.
-
Inert Atmosphere: Always handle under Nitrogen or Argon. Moisture in the air can hydrolyze the ester, changing the stoichiometry of your reaction.
-
Ventilation: All heating must occur in a closed vessel vented to a scrubber or fume hood exhaust.
-
TLC Monitoring: When spotting TLC plates, use capillary tubes. Dispose of used capillaries immediately into a sharps container inside the hood to prevent surface contamination.
Emergency Response & Disposal
Spill Response Workflow
Scenario: You have spilled 500mg of the solid powder on the benchtop.
Figure 2: Step-by-step spill response logic emphasizing dust suppression.
Disposal Plan
Do not dispose of this compound down the drain.[9] The pyrazole ring is stable and can persist in water systems.
-
Solid Waste: Collect in a container labeled "Hazardous Waste - Solid - Toxic Organic."
-
Liquid Waste:
-
If dissolved in Acetone/Ethanol: Non-Halogenated Organic Waste .
-
If dissolved in DCM/Chloroform: Halogenated Organic Waste .
-
-
Contaminated PPE: Gloves and weighing boats must be treated as solid hazardous waste, not regular trash.
References
-
PubChem. (n.d.). Ethyl 3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanoate Safety and Hazards. National Library of Medicine. Retrieved February 25, 2026, from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. fishersci.ie [fishersci.ie]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. solutions.covestro.com [solutions.covestro.com]
- 9. merckmillipore.com [merckmillipore.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
